molecular formula C5H8N2 B184060 1,5-Dimethylpyrazole CAS No. 694-31-5

1,5-Dimethylpyrazole

Cat. No.: B184060
CAS No.: 694-31-5
M. Wt: 96.13 g/mol
InChI Key: LSZQMSSIUQNTDX-UHFFFAOYSA-N
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Description

1,5-Dimethylpyrazole is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-5-3-4-6-7(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZQMSSIUQNTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219521
Record name 1,5-Dimethylpyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-31-5
Record name 1,5-Dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimethylpyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dimethylpyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is the Knorr pyrazole synthesis, the most common and established method for its preparation. This guide will delve into the reaction mechanism, regioselectivity, experimental protocols, and quantitative data associated with the synthesis of this target molecule.

Core Synthesis Pathway: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of this compound, the key reactants are methylhydrazine and acetylacetone (2,4-pentanedione). The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A critical aspect of this synthesis is regioselectivity . Since methylhydrazine is an unsymmetrical hydrazine, its initial nucleophilic attack on the symmetrical acetylacetone can, in principle, lead to two regioisomeric products: this compound and 1,3-dimethylpyrazole. The reaction conditions, particularly the pH and solvent, can influence the ratio of these isomers.

Reaction Mechanism and Regioselectivity

The mechanism of the Knorr synthesis for this compound involves the following key steps:

  • Initial Nucleophilic Attack: The more nucleophilic and less sterically hindered terminal nitrogen atom of methylhydrazine attacks one of the carbonyl carbons of acetylacetone.

  • Hydrazone Formation: A proton transfer and subsequent dehydration lead to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group, leading to a five-membered ring intermediate.

  • Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.

The formation of this compound is favored when the initial attack occurs in a way that places the methyl group of the hydrazine at the N1 position and the adjacent methyl group of the acetylacetone at the C5 position of the resulting pyrazole ring.

Quantitative Data

The reaction of methylhydrazine with acetylacetone typically yields a mixture of this compound and 1,3-dimethylpyrazole. The separation of these isomers can be achieved by rectification due to their different boiling points. While specific yields for the direct synthesis are not extensively reported, data from related alkylation reactions of 3(5)-methylpyrazole can provide insight into the expected isomer distribution.

ReactantsReaction ConditionsProduct Ratio (1,5- : 1,3-)Total YieldReference
3(5)-Methylpyrazole and Dimethyl Sulfate20% aqueous NaOH, 70 °C40 : 6085%[1]
Methylhydrazine and 4-phenyl-3-buten-2-oneIn the presence of DPPH at -78°CRegioselective for 1,5-isomer12%

Experimental Protocols

Materials:

  • Methylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium bicarbonate solution

  • Dichloromethane or Ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.

  • Addition of Reactants: To the stirred solution, add methylhydrazine (1.0 eq) dropwise. A slight exotherm may be observed.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ether.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The resulting mixture of 1,5- and 1,3-dimethylpyrazole can be separated by fractional distillation (rectification).[1]

Signaling Pathways and Experimental Workflows

Knorr Pyrazole Synthesis Pathway for this compound

Knorr_Synthesis cluster_pathways Reaction Pathways Methylhydrazine Methylhydrazine Hydrazone Hydrazone Intermediate Methylhydrazine->Hydrazone Condensation Acetylacetone Acetylacetone Acetylacetone->Hydrazone Condensation Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Water H₂O Cyclic_Intermediate->Water Pathway_1_5 Pathway to 1,5-isomer Cyclic_Intermediate->Pathway_1_5 Dehydration Pathway_1_3 Pathway to 1,3-isomer Cyclic_Intermediate->Pathway_1_3 Dehydration Product_1_5 This compound Product_1_3 1,3-Dimethylpyrazole Pathway_1_5->Product_1_5 Pathway_1_3->Product_1_3

Caption: Knorr synthesis pathway for dimethylpyrazole isomers.

General Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start: Reactants Reaction Reaction: Methylhydrazine + Acetylacetone Start->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification: Fractional Distillation Concentration->Purification Analysis Analysis: (NMR, GC-MS) Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: Experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Dimethylpyrazole, a versatile heterocyclic compound with applications in pharmaceuticals and agrochemicals.[1] The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and the compound's relevance in scientific applications.

General and Chemical Identification

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The addition of two methyl groups at the 1 and 5 positions influences its chemical behavior and physical properties.

IdentifierValueReference
IUPAC Name 1,5-dimethyl-1H-pyrazole[2]
CAS Number 694-31-5[1][2][3][4]
Molecular Formula C5H8N2[1][2][3][4][5]
Molecular Weight 96.13 g/mol [1][2]
Canonical SMILES CC1=CC=NN1C[2][6]
InChI Key LSZQMSSIUQNTDX-UHFFFAOYSA-N[3][7]

Physicochemical Data

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key properties of this compound.

PropertyValueReference
Appearance Colorless to nearly white clear liquid[1][6]
Boiling Point 153 - 158 °C[1][6][8]
Melting Point 82.75 °C (estimate)[6][9]
Density 0.98 g/cm³[1][4][6]
Flash Point 38.6 °C[6]
Refractive Index 1.4790 to 1.4830 (at 20°C)[1][6]
pKa 2.83 ± 0.10 (Predicted)[4][6][9]
LogP 0.72 - 0.74[3][6]
Solubility High solubility in organic solvents[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the synthesis and analysis of dimethylpyrazole isomers.

Synthesis of Dimethylpyrazoles via Condensation

The synthesis of dimethylpyrazoles, such as the 3,5-isomer, is commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine. A general method, adapted from procedures for the 3,5-isomer, is described below. The alkylation of 3(5)-methylpyrazole can also yield a mixture of 1,3- and this compound isomers.[8]

Objective: To synthesize a mixture of dimethylpyrazole isomers.

Materials:

  • 3(5)-Methylpyrazole

  • Dimethyl sulfate (DMS)

  • 20% aqueous Sodium Hydroxide (NaOH) solution

  • Methyl iodide or dimethyl carbonate (alternative alkylating agents)[8]

  • Reaction flask with stirrer, condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare a 20% aqueous solution of NaOH in a three-necked reaction flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Add 3(5)-methylpyrazole to the NaOH solution.

  • Heat the mixture to 70°C with constant stirring.

  • Slowly add dimethyl sulfate (DMS) dropwise to the reaction mixture. Control the rate of addition to maintain the reaction temperature.

  • After the addition is complete, continue stirring the mixture at 70°C for a specified period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 1,3-dimethylpyrazole and this compound.[8]

  • The individual isomers can then be separated by fractional distillation.[10]

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard analytical technique to assess the purity of and quantify compounds like this compound.

Objective: To determine the purity of a this compound sample.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Newcrom R1 column or equivalent C18 column[3]

  • Mobile Phase: Acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]

  • This compound standard and sample solutions

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a defined ratio (e.g., 50:50 v/v). Add a small amount of acid (e.g., 0.1% formic acid) and degas the solution.

  • System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent. Prepare a series of dilutions for calibration if quantification is needed.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Chromatogram Acquisition: Run the analysis for a sufficient time to allow for the elution of the compound and any impurities. Monitor the elution at a specific wavelength (e.g., 217 nm).[8][9]

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations: Workflows and Logical Relationships

Visual diagrams are crucial for understanding complex processes and relationships in drug development.

G Synthesis and Purification Workflow start Start: Reagents (3(5)-Methylpyrazole, DMS, NaOH) reaction Alkylation Reaction (70°C in 20% NaOH) start->reaction extraction Workup: Solvent Extraction (e.g., Diethyl Ether) reaction->extraction drying Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) extraction->drying distillation Purification (Fractional Distillation) drying->distillation product Final Product (this compound) distillation->product

Caption: A generalized workflow for the synthesis and purification of this compound.

G Role of Physicochemical Properties in Drug Discovery compound This compound (Lead Compound / Scaffold) solubility Solubility (Aqueous & Lipid) compound->solubility logp LogP (Lipophilicity) Partition Coefficient compound->logp pka pKa (Ionization State) compound->pka mw Molecular Weight (Size) compound->mw absorption Absorption solubility->absorption logp->absorption distribution Distribution logp->distribution metabolism Metabolism logp->metabolism pka->absorption excretion Excretion pka->excretion binding Target Binding (Efficacy) pka->binding mw->absorption mw->distribution absorption->binding distribution->binding

Caption: The interplay between physicochemical properties and ADME/Tox outcomes in drug design.

References

Spectroscopic Data Interpretation of 1,5-Dimethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-dimethylpyrazole, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate a deeper understanding of its structural characteristics.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the following tables for easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.90Doublet1HH4
~7.30Doublet1HH3
~3.65Singlet3HN-CH3
~2.25Singlet3HC-CH3

Solvent: CDCl3. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~148C5
~138C3
~105C4
~35N-CH3
~13C-CH3

Solvent: CDCl3. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: IR Spectroscopic Data (Predicted based on 3,5-dimethylpyrazole and general pyrazole vibrations)
Wavenumber (cm-1)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
~1595MediumC=C stretching (ring)
~1484MediumC=N stretching (ring)
~1466MediumC-H bending (methyl)
~1327MediumC-N stretching (ring)
Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
96100[M]+• (Molecular Ion)
95~70[M-H]+
81~17[M-CH3]+
54~22[M-C2H2N]+

Source: NIST Mass Spectrometry Data Center, PubChem.[1][4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg for 1H, 20-50 mg for 13C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

  • Instrument: A Bruker Avance spectrometer (or equivalent) operating at a field strength of 300 MHz or higher for protons.

  • 1H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse sequence is used for acquisition.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • 13C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • A wider spectral width (e.g., 0-200 ppm) is set.

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of 13C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of this compound.

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR crystal.

  • Procedure:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • A small drop of this compound is placed onto the ATR crystal, ensuring complete coverage.

    • The sample spectrum is then recorded.

    • The instrument typically scans the mid-IR range from 4000 to 400 cm-1.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Procedure:

    • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

    • A small volume (e.g., 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column.

    • The eluted compound enters the ion source of the mass spectrometer.

    • In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

    • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion ([M]+•), and the other peaks represent fragment ions.

Visualization of Spectroscopic Analysis Workflow and Fragmentation

The following diagrams, generated using the DOT language, illustrate key logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample This compound NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios, Abundances MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Figure 1: General workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway M [C5H8N2]+• m/z = 96 (Molecular Ion) M_minus_H [C5H7N2]+ m/z = 95 M->M_minus_H - H• M_minus_CH3 [C4H5N2]+ m/z = 81 M->M_minus_CH3 - •CH3 Fragment_54 [C3H4N]+ m/z = 54 M_minus_H->Fragment_54 - HCN M_minus_HCN [C4H7N]+ m/z = 69

Figure 2: Proposed major fragmentation pathway for this compound in EI-MS.

Interpretation of Spectroscopic Data

1H NMR Spectrum

The 1H NMR spectrum of this compound is consistent with its structure. The two signals in the aromatic region, a doublet around 5.90 ppm and another at approximately 7.30 ppm, correspond to the two protons on the pyrazole ring (H4 and H3, respectively). The downfield shift of the H3 proton is attributed to its proximity to the electronegative nitrogen atoms. The two singlet signals at around 3.65 ppm and 2.25 ppm are assigned to the protons of the N-methyl and C5-methyl groups, respectively. The integration of these signals (1:1:3:3) confirms the number of protons in each unique chemical environment.

13C NMR Spectrum

The 13C NMR spectrum displays five distinct signals, corresponding to the five carbon atoms in the molecule. The signals for the pyrazole ring carbons (C3, C4, and C5) appear in the aromatic region. The carbons attached to nitrogen (C3 and C5) are observed at lower field (~138 and ~148 ppm) compared to C4 (~105 ppm). The signals for the N-methyl and C5-methyl carbons are found in the upfield region at approximately 35 ppm and 13 ppm, respectively.

IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring and the methyl groups are anticipated in the 3100-2850 cm-1 region. The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected to appear in the 1600-1450 cm-1 range. The C-H bending vibrations of the methyl groups would likely be observed around 1466 cm-1, and C-N stretching vibrations of the ring are also expected.[1][2][3]

Mass Spectrum

The mass spectrum obtained by electron ionization shows a prominent molecular ion peak ([M]+•) at an m/z of 96, which corresponds to the molecular weight of this compound.[4] A significant peak is also observed at m/z 95, corresponding to the loss of a hydrogen atom ([M-H]+). The fragmentation pattern also includes a peak at m/z 81, which can be attributed to the loss of a methyl radical ([M-CH3]+). Another notable fragment is seen at m/z 54, which likely results from the loss of a neutral molecule of hydrogen cyanide (HCN) from the [M-H]+ ion, a common fragmentation pathway for pyrazole derivatives.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of a 1,5-Dimethylpyrazole Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the crystal structure of 1-(Hydroxymethyl)-3,5-dimethylpyrazole, a close analog of 1,5-dimethylpyrazole. Due to the limited availability of crystallographic data for this compound, this derivative serves as a valuable case study, offering insights into the solid-state conformation and intermolecular interactions that can be extrapolated to similar pyrazole-based compounds. Understanding these structural nuances is paramount for rational drug design and the development of novel therapeutics.

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole reveals a monoclinic crystal system. The key crystallographic parameters are summarized in the tables below for clarity and comparative analysis.

Crystal Data
Chemical FormulaC₆H₁₀N₂O
Formula Weight126.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.2877 (2) Å
b11.9265 (3) Å
c8.1586 (2) Å
α90°
β107.396 (1)°
γ90°
Volume676.68 (3) ų
Z (Molecules per unit cell)4
Calculated Density1.238 Mg/m³
Data Collection and Refinement
DiffractometerBruker SMART CCD area-detector
RadiationMo Kα (λ = 0.71073 Å)
Temperature120 K
Reflections Collected6570
Independent Reflections2742 [R(int) = 0.019]
Reflections with I > 2σ(I)2113
Data-to-Parameter Ratio17.3
R-factor0.040
wR-factor0.100
Goodness-of-fit (S)1.00

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following sections outline the procedures for the synthesis, crystallization, and structure determination of 1-(Hydroxymethyl)-3,5-dimethylpyrazole.[1]

Synthesis and Crystallization

Clear, needle-shaped single crystals of the title compound were obtained through the recrystallization of the commercial product from acetone.[1]

X-ray Data Collection

A suitable single crystal with dimensions 0.80 × 0.20 × 0.20 mm was selected and mounted on a Bruker SMART CCD area-detector diffractometer.[1] The data was collected at a low temperature of 120 K to minimize thermal vibrations, using graphite-monochromated Mo Kα radiation.[1] A multi-scan absorption correction was applied to the collected data.[1]

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined on F² using full-matrix least-squares techniques.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Structural Insights and Intermolecular Interactions

The crystal structure of 1-(Hydroxymethyl)-3,5-dimethylpyrazole is stabilized by intermolecular O—H···N hydrogen bonds.[1] These interactions occur between the hydroxyl group of one molecule and the pyrazole nitrogen of an adjacent molecule, leading to the formation of R²₂(10) dimers.[1] The O···N distance is 2.760 (1) Å, and the O—H···N angle is 171.0 (2)°.[1]

Visualizing the Workflow

The following diagram illustrates the key stages in the crystal structure analysis workflow, from sample preparation to final structure validation.

Crystal_Structure_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (Recrystallization from Acetone) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction (Bruker SMART CCD, 120 K) Mounting->XRay Integration Data Integration & Scaling XRay->Integration Absorption Absorption Correction (Multi-scan) Integration->Absorption Solution Structure Solution (Direct Methods) Absorption->Solution Refinement Full-Matrix Least-Squares Refinement on F² Solution->Refinement Validation Validation & CIF Generation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

References

Quantum Chemical Calculations for 1,5-Dimethylpyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1,5-Dimethylpyrazole. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical and experimental methodologies for characterizing this heterocyclic compound. The guide emphasizes the synergy between computational and experimental data, offering a robust framework for in-silico analysis.

Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and spectroscopic properties of molecules like this compound. A typical computational workflow is outlined below.

computational_workflow Computational Workflow for this compound Analysis cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Validation cluster_experimental Experimental Data mol_structure 1. Molecular Structure Input (SMILES or 2D/3D coordinates) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G**) mol_structure->geom_opt Initial Geometry freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc 4. NMR Chemical Shift Calculation (GIAO method) geom_opt->nmr_calc electronic_calc 5. Electronic Property Calculation (HOMO-LUMO, MEP) geom_opt->electronic_calc data_extraction 6. Extraction of Calculated Data freq_calc->data_extraction nmr_calc->data_extraction electronic_calc->data_extraction comparison 7. Comparison with Experimental Data data_extraction->comparison interpretation 8. Interpretation and Reporting comparison->interpretation exp_data FT-IR, Raman, NMR Spectra exp_data->comparison

Figure 1: A generalized workflow for the quantum chemical analysis of this compound.
Geometry Optimization

The initial step in the computational analysis is to determine the most stable conformation of the this compound molecule. This is achieved through geometry optimization, where the electronic energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable method for this purpose is DFT with the B3LYP functional and a basis set such as 6-311+G**, which provides a good balance between accuracy and computational cost for organic molecules.[1][2]

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[2] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional.[1]

NMR Chemical Shift Calculation

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a crucial component of structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a common and accurate approach for calculating NMR shielding tensors.[3] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).[4]

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's electronic excitation properties.[5] The Molecular Electrostatic Potential (MEP) map is another useful tool that illustrates the charge distribution and helps to identify sites susceptible to electrophilic and nucleophilic attack.[6]

Experimental Protocols

Experimental validation is essential to confirm the accuracy of the computational results. The following are standard protocols for the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy
  • Sample Preparation: For solid-phase measurements, a small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. For solution-phase measurements, the sample is dissolved in a suitable solvent that does not have interfering absorptions in the spectral region of interest.

  • Instrumentation: A high-resolution FT-IR spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[1] For Raman spectroscopy, an FT-Raman spectrometer with a laser excitation source (e.g., Nd:YAG laser) is employed, and the spectrum is recorded over a similar range.[1][7]

  • Data Acquisition: Multiple scans are typically co-added to improve the signal-to-noise ratio. The spectral resolution is usually set to 2-4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.[8][9] TMS is added as an internal standard for chemical shift referencing.[8]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[10][11]

Quantitative Data Summary

Optimized Geometrical Parameters

The following table presents the calculated bond lengths and bond angles for 3,5-dimethylpyrazole, which are expected to be similar to those in this compound. These calculations are typically performed at the B3LYP/6-311+G** level of theory.[1]

ParameterBond/AngleCalculated Value
Bond Lengths (Å) N1-N21.35
N2-C31.34
C3-C41.41
C4-C51.38
C5-N11.37
Bond Angles (º) C5-N1-N2110.5
N1-N2-C3106.0
N2-C3-C4111.0
C3-C4-C5105.5
C4-C5-N1107.0
Table 1: Calculated geometrical parameters for 3,5-dimethylpyrazole.
Vibrational Frequencies

A comparison of experimental and calculated vibrational frequencies for key modes in 3,5-dimethylpyrazole is provided below. The calculated values are typically scaled to improve agreement with experimental data.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
N-H Stretch3200-3210
C-H Stretch (ring)313031323135
C-H Stretch (methyl)292529282930
Ring Stretch156015621565
CH₃ Deformation145014511455
Ring Breathing102010221025
Table 2: Comparison of experimental and calculated vibrational frequencies for 3,5-dimethylpyrazole.[1][12]
NMR Chemical Shifts

Experimental ¹³C NMR data for this compound is available and can be compared with calculated values for 3,5-dimethylpyrazole to highlight the influence of the methyl group position.

AtomExperimental ¹³C δ (ppm) for this compound[13]Calculated ¹³C δ (ppm) for 3,5-dimethylpyrazole[1]
C3138.1145.2
C4103.6105.1
C5147.5145.2
N-CH₃35.2-
C-CH₃11.212.5
Table 3: Experimental ¹³C NMR chemical shifts for this compound and calculated values for 3,5-dimethylpyrazole.
Electronic Properties

The calculated electronic properties of 3,5-dimethylpyrazole offer a good approximation for those of this compound.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.5 D
Table 4: Calculated electronic properties for 3,5-dimethylpyrazole.

Conclusion

This technical guide has outlined the integrated computational and experimental approach for the detailed characterization of this compound. By combining the predictive power of quantum chemical calculations with the empirical validation from spectroscopic techniques, a comprehensive understanding of the molecule's structural, vibrational, and electronic properties can be achieved. While specific computational data for this compound is limited, the methodologies and comparative data from its isomer, 3,5-dimethylpyrazole, provide a solid foundation for future in-silico studies. This framework is invaluable for researchers in the fields of medicinal chemistry and materials science, enabling the rational design and development of novel pyrazole-based compounds.

References

The Expanding Therapeutic Potential of Novel 1,5-Dimethylpyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities.[1][2][3] Among these, derivatives of 1,5-dimethylpyrazole have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of new therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols and elucidated mechanisms of action are presented to facilitate further research and drug development in this area.

Anticancer Activity

Novel this compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of the most potent compounds has been identified as the inhibition of tubulin polymerization.[2][4]

Quantitative Anticancer Activity Data

The following table summarizes the growth inhibitory (GI₅₀) and tubulin polymerization inhibitory (IC₅₀) activities of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineGI₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Reference
5b K562 (Human erythroleukemia)0.0217.30[4]
MCF-7 (Human breast cancer)1.7[4]
A549 (Human lung cancer)0.69[4]
5a K562PotentNot Reported[4]
A549PotentNot Reported[4]
MCF-7WeakNot Reported[4]
5e K562Highly PotentNot Reported[4]
MCF-7Highly PotentNot Reported[4]
A549Highly PotentNot Reported[4]
ABT-751 (Control) K562Less potent than 5b and 5aNot Reported[4]
A549Less potent than 5b and 5aNot Reported[4]
Experimental Protocol: MTT Assay for Tumor Cell Growth Inhibitory Activity

The in vitro cytotoxic activity of the synthesized this compound derivatives can be determined using the conventional 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[4]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K562, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated from the dose-response curves.

Mechanism of Action: Tubulin Polymerization Inhibition

Several potent this compound derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[4] This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be assessed using an in vitro assay with purified tubulin.[4]

Methodology:

  • Reaction Mixture: Purified tubulin protein is suspended in a reaction buffer.

  • Compound Incubation: The test compound, dissolved in a suitable solvent like DMSO, is added to the tubulin solution at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine) can be used as a positive control.

  • Initiation of Polymerization: The polymerization process is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer at a specific wavelength (e.g., 340 nm).

  • Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined from the concentration-response curve.[4]

Signaling Pathway Visualization

The disruption of tubulin polymerization by this compound derivatives ultimately leads to the induction of apoptosis. This process involves a cascade of events often regulated by key signaling pathways.

G Derivative This compound Derivative Tubulin Tubulin Derivative->Tubulin Inhibits Polymerization Disruption Disruption of Microtubule Dynamics Derivative->Disruption Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Bcl2 Bcl-2 Family (Anti-apoptotic) Apoptosis->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulation

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Other identified signaling pathways that are often dysregulated in cancer and can be targeted by pyrazole derivatives include the PI3K/AKT/mTOR and JAK/STAT pathways.[5]

PI3K_AKT_mTOR_Pathway Derivative This compound Derivative PI3K PI3K Derivative->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

JAK_STAT_Pathway Derivative This compound Derivative JAK JAK Derivative->JAK Inhibits STAT STAT JAK->STAT Phosphorylates GeneTranscription Gene Transcription (Cell Growth, Differentiation) STAT->GeneTranscription

Caption: Inhibition of the JAK/STAT signaling pathway.

Antimicrobial Activity

Certain novel pyrazole derivatives have exhibited promising antimicrobial activity against a variety of bacterial and fungal strains.[6][7]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microorganisms.

Compound IDGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)FungiMIC (µg/mL)Reference
3 Streptococcus epidermidis-Escherichia coli0.25--[7]
4 Streptococcus epidermidis0.25----[7]
2 ----Aspergillus niger1[7]
Ciprofloxacin (Control) Streptococcus epidermidis-Escherichia coli---[7]
Clotrimazole (Control) ----Aspergillus niger2[7]
3a Gram-positive strains0.125Gram-negative bacteria0.062 - 0.25--[8]
6 S. aureus, E. faecalis0.187 - 0.375P. aeruginosa0.187 - 0.375--[8]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

A common method to screen for antimicrobial activity is the agar well diffusion method.[9]

Methodology:

  • Microbial Culture Preparation: The test microorganisms are grown in a suitable broth to a specific turbidity.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial culture and swabbed evenly across the surface of an agar plate.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal agent serves as a positive control.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Experimental Workflow Visualization

Antimicrobial_Screening_Workflow Start Start Culture Prepare Microbial Culture Start->Culture Inoculate Inoculate Agar Plate Culture->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells AddCompounds Add Test Compounds & Controls to Wells CreateWells->AddCompounds Incubate Incubate Plates AddCompounds->Incubate Measure Measure Zone of Inhibition Incubate->Measure End End Measure->End

Caption: Workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Several novel pyrazole analogues have demonstrated significant anti-inflammatory properties, with some compounds showing activity comparable or superior to standard drugs like diclofenac sodium.[7][10] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11][12]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.

Compound IDCOX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
2a 19.87Not Reported[12]
3b 39.4322.21[12]
4a 61.2414.35[12]
5b 38.7317.47[12]
5e 39.1413.10[12]
4a COX-2 IC₅₀ = 0.67 µM8.41[11]
4b COX-2 IC₅₀ = 0.58 µM10.55[11]
Celecoxib (Control) -8.85[11]
Experimental Protocol: In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to evaluate the anti-inflammatory activity of new compounds.[10]

Methodology:

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., celecoxib) is used as a positive control.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these pyrazole derivatives are often attributed to their selective inhibition of the COX-2 enzyme, which is a key enzyme in the biosynthesis of prostaglandins, mediators of inflammation.

COX2_Inhibition_Pathway Derivative This compound Derivative COX2 COX-2 Enzyme Derivative->COX2 Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Conclusion

Novel this compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. The compelling data on their anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. The detailed experimental protocols and elucidated mechanisms of action provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel pyrazole-based drugs. Continued exploration of the structure-activity relationships and optimization of the lead compounds will be crucial in translating the therapeutic potential of this chemical class into clinical applications.

References

Thermal Stability and Decomposition of 1,5-Dimethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,5-Dimethylpyrazole. Due to a notable lack of specific experimental data for this particular isomer, this document synthesizes information from related pyrazole derivatives to infer potential thermal behavior. It includes a proposed decomposition pathway, a summary of thermal data for analogous compounds, and detailed, generalized experimental protocols for conducting thermal analysis. This guide aims to be a valuable resource for researchers working with pyrazole-containing compounds, particularly in the context of drug development where thermal stability is a critical parameter.

Introduction to the Thermal Stability of Pyrazoles

Pyrazoles are a class of heterocyclic aromatic compounds that form the core of many pharmaceuticals and other functional materials. Their thermal stability is a crucial factor in their synthesis, storage, and application, particularly in the pharmaceutical industry where compounds may be subjected to various temperatures during processing and storage. The decomposition of the pyrazole ring and its derivatives can be influenced by factors such as the nature and position of substituents, and the presence of oxidizing or reducing agents. Generally, the pyrazole ring itself is relatively stable due to its aromatic character. However, substituents can significantly alter this stability. For instance, the introduction of nitro groups, as seen in many energetic materials, drastically reduces thermal stability and leads to complex decomposition pathways often involving radical mechanisms.[1] In contrast, simple alkyl substituents are expected to have a less dramatic effect.

This guide focuses specifically on this compound. While its isomer, 3,5-Dimethylpyrazole, is well-studied, there is a significant gap in the scientific literature regarding the thermal properties of the 1,5-isomer. Therefore, this document will draw upon data from related compounds to provide a predictive overview.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental setups.

PropertyValueReference
Molecular FormulaC₅H₈N₂[2]
Molecular Weight96.13 g/mol [2]
AppearanceColorless to light yellow liquid
Boiling Point152-154 °C
Melting PointNot available
Density0.98 g/cm³

Thermal Stability and Proposed Decomposition Pathway

Currently, there is a lack of published experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound. However, based on the thermal behavior of other alkyl-substituted pyrazoles and general principles of organic chemistry, a proposed decomposition pathway can be hypothesized. The thermal decomposition of this compound is likely to be initiated by the cleavage of the weakest bonds in the molecule under pyrolytic conditions.

The proposed primary decomposition steps are:

  • N-N Bond Cleavage: The nitrogen-nitrogen single bond in the pyrazole ring is a potential site for initial cleavage, leading to the formation of a diradical species.

  • C-N Bond Cleavage: Cleavage of a carbon-nitrogen bond within the ring could also initiate decomposition.

  • Methyl Group Rearrangement/Cleavage: While less likely to be the primary step, rearrangement or cleavage of the methyl groups could occur at higher temperatures.

Following initial ring-opening, a cascade of radical reactions would likely lead to the formation of smaller, more stable molecules.

Below is a proposed simplified decomposition pathway for this compound visualized using the DOT language.

DecompositionPathway This compound This compound Ring Opening (Diradical Intermediate) Ring Opening (Diradical Intermediate) This compound->Ring Opening (Diradical Intermediate) Heat (Δ) Initial Heat Input Initial Heat Input Fragmentation Fragmentation Ring Opening (Diradical Intermediate)->Fragmentation Radical Reactions Stable Products e.g., Acetonitrile, Propyne, Nitrogen Gas, Methane Fragmentation->Stable Products

Caption: Proposed thermal decomposition pathway of this compound.

Thermal Decomposition Data of Related Pyrazole Derivatives

To provide a comparative context for the expected thermal stability of this compound, Table 2 summarizes available thermal decomposition data for several related pyrazole compounds. It is important to note that the presence of different substituents significantly impacts the decomposition temperature.

CompoundDecomposition Onset Temperature (°C)MethodReference
Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)216.3 - 243.5TGA[3]
N-methyl-3,4-dinitropyrazole~300Not specified[4]
4-amino-3,5-dinitropyrazoleHigh decomposition temperatureNot specified
1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole174TGA[5]

Experimental Protocols for Thermal Analysis

For researchers intending to study the thermal stability of this compound, the following generalized experimental protocols for Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided.

Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

This method provides information on mass loss as a function of temperature (TGA) and the heat flow associated with thermal events (DSC).

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

Instrumentation: A simultaneous TGA-DSC instrument.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Analyze the TGA curve to identify the onset temperature of mass loss and the percentage of mass loss at different stages.

    • Analyze the DSC curve to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events. The peak temperature of an exothermic event often corresponds to the temperature of the maximum decomposition rate.

    • Integrate the area under the DSC peak to determine the enthalpy of the thermal event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to identify the volatile and semi-volatile products of thermal decomposition.

Objective: To identify the chemical structures of the decomposition products of this compound.

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis tube.

  • Pyrolysis:

    • Insert the pyrolysis tube into the pyrolyzer.

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., the decomposition temperature determined by TGA, or a series of temperatures such as 300 °C, 500 °C, and 700 °C) under an inert atmosphere (e.g., helium).

  • GC-MS Analysis:

    • The volatile pyrolysis products are immediately transferred to the GC column.

    • Separate the components of the pyrolysate using a suitable GC temperature program.

    • Detect the separated components using the Mass Spectrometer, which provides mass spectra for each component.

  • Data Analysis:

    • Identify the individual decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).[6]

    • Correlate the identified products with the proposed decomposition pathway.

The following diagram illustrates a general workflow for the thermal analysis of this compound.

ExperimentalWorkflow cluster_TGA_DSC TGA-DSC Analysis cluster_Py_GC_MS Py-GC-MS Analysis Sample_TGA Weigh this compound Run_TGA_DSC Heat in Inert Atmosphere (e.g., 10 °C/min to 600 °C) Sample_TGA->Run_TGA_DSC Analyze_TGA_DSC Determine Decomposition Temperature & Enthalpy Run_TGA_DSC->Analyze_TGA_DSC Run_Pyrolysis Pyrolyze at Decomposition Temperature Analyze_TGA_DSC->Run_Pyrolysis Inform Pyrolysis Temperature Final_Report Comprehensive Thermal Stability Report Sample_Py Prepare Sample for Pyrolysis Sample_Py->Run_Pyrolysis Run_GC_MS Separate & Detect Products Run_Pyrolysis->Run_GC_MS Analyze_MS Identify Decomposition Products (Mass Spectral Library) Run_GC_MS->Analyze_MS

Caption: Experimental workflow for thermal analysis.

Conclusion and Future Work

The thermal stability and decomposition of this compound remain an area with a significant lack of direct experimental data. This guide has provided a framework for understanding its potential thermal behavior based on the known properties of related pyrazole derivatives. A plausible decomposition pathway initiated by ring opening has been proposed, and detailed, generic protocols for comprehensive thermal analysis using TGA-DSC and Py-GC-MS have been outlined.

To advance the understanding of this compound, future research should focus on:

  • Performing TGA-DSC analysis to determine the precise decomposition temperatures and associated energetics.

  • Conducting Py-GC-MS studies to definitively identify the decomposition products and validate the proposed decomposition mechanism.

  • Investigating the kinetics of the decomposition reaction to understand its rate and activation energy.

Such studies are essential for ensuring the safe and effective use of this compound and its derivatives in pharmaceutical and other applications.

References

Solubility Profile of 1,5-Dimethylpyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,5-dimethylpyrazole in various organic solvents. Due to a notable lack of quantitative solubility data for this compound in publicly available literature, this document presents qualitative solubility information for the target compound. For comparative purposes and to provide a valuable resource for researchers working with related isomers, a comprehensive summary of the quantitative solubility of the isomeric 3,5-dimethylpyrazole is also included. Furthermore, a detailed, generalized experimental protocol for determining the solubility of pyrazole derivatives is provided.

Physicochemical Properties of this compound

To contextualize its solubility, key physicochemical properties of this compound are presented below.

PropertyValueReference
CAS Number 694-31-5[1][2][3][4]
Molecular Formula C₅H₈N₂[1][2][3][4]
Molecular Weight 96.13 g/mol [1][2][3][4]
Appearance Colorless to almost white clear liquid[1][3]
Boiling Point 153 °C at 760 mmHg[1]
Density 0.98 g/cm³[1][3]

Qualitative Solubility of this compound

While specific quantitative data is scarce, literature suggests that this compound exhibits good solubility in a range of organic solvents.[3] This is a common characteristic for many pyrazole derivatives, which are generally more soluble in organic solvents than in water. The solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassGeneral Solubility
Alcohols (e.g., Methanol, Ethanol)Expected to be soluble
Ketones (e.g., Acetone)Expected to be soluble
Ethers (e.g., Diethyl ether)Expected to be soluble
Aromatic Hydrocarbons (e.g., Toluene)Expected to have some solubility
Halogenated Hydrocarbons (e.g., Dichloromethane)Expected to be soluble
Polar Aprotic Solvents (e.g., DMSO, DMF)Expected to be highly soluble

Note: This table is based on general statements about the solubility of pyrazole derivatives and qualitative descriptions of this compound's solubility. Experimental verification is highly recommended.

Quantitative Solubility of 3,5-Dimethylpyrazole (Isomeric Reference)

In contrast to the 1,5-isomer, the solubility of 3,5-dimethylpyrazole has been experimentally determined in various organic solvents. This data is presented here as a valuable reference for researchers, though it should be noted that the difference in the position of the methyl groups can influence the solubility profile.

Table 2: Mole Fraction Solubility (x₁) of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures (K)

Solvent283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol 0.29850.32760.35880.39220.42800.46640.5076
Ethanol 0.28630.31450.34470.37710.41180.44900.4888
n-Propanol 0.28970.32040.35330.38870.42670.46750.5113
Isopropanol 0.27010.29890.32980.36290.39840.43640.4771
1-Butanol 0.31020.34450.38140.42110.46380.50970.5592
Ethyl Acetate 0.27840.30690.33750.37030.40550.44330.4838
Toluene 0.15890.17930.20160.22580.25210.28060.3115
Acetone 0.28210.31080.34160.37460.41010.44810.4889
Acetonitrile 0.13060.14790.16690.18760.21020.23480.2615

Data extracted from a study on the solubility of 3,5-dimethylpyrazole.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the widely accepted isothermal saturation method.

Principle

An excess amount of the solute is equilibrated with a known amount of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath with temperature control (±0.1 K)

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (drying oven, desiccator, pre-weighed vessels).

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours at the constant experimental temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Record the exact mass of the collected filtrate.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Evaporate the solvent from the volumetric flask in a drying oven at a suitable temperature until a constant weight of the dried solute is achieved.[5][6]

      • Cool the flask in a desiccator before weighing.

      • The mass of the solute and the mass of the solvent (calculated by difference) are used to determine the solubility.

    • HPLC Method:

      • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.[7][8][9]

      • Analyze the diluted sample by HPLC to determine the concentration of this compound.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Calculation:

    • Calculate the solubility in various units such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification_methods Quantification Methods cluster_results Results prep_solute Add excess solute to vial prep_solvent Add known amount of solvent prep_solute->prep_solvent equilibrate Equilibrate at constant temperature with agitation (24-48h) prep_solvent->equilibrate settle Allow excess solid to settle (≥2h) equilibrate->settle sample Withdraw and filter supernatant settle->sample quantify Quantify solute concentration sample->quantify gravimetric Gravimetric Analysis quantify->gravimetric hplc HPLC Analysis quantify->hplc calculate Calculate solubility (mole fraction, mass fraction, etc.) gravimetric->calculate hplc->calculate

Caption: Workflow for solubility determination via the isothermal saturation method.

This guide serves as a foundational resource for researchers interested in the solubility of this compound. While quantitative data for this specific isomer is currently limited, the provided information on its qualitative solubility, the comprehensive data for its 3,5-isomer, and the detailed experimental protocol offer a strong starting point for further investigation and laboratory work.

References

Tautomerism in Substituted Pyrazole Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. A critical, yet often complex, aspect of pyrazole chemistry is tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. For substituted pyrazoles, this dynamic equilibrium can significantly influence their physicochemical properties, reactivity, and, most importantly, their biological activity. Understanding and controlling the tautomeric preference of a pyrazole-based drug candidate is paramount for successful drug design and development. This technical guide provides a comprehensive overview of tautomerism in substituted pyrazole compounds, detailing the underlying principles, experimental and computational methodologies for characterization, and the implications for medicinal chemistry.

Core Concepts of Pyrazole Tautomerism

The most prevalent form of tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism , which involves the migration of a proton between the two ring nitrogen atoms (N1 and N2).[1] This results in two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted isomers when the pyrazole ring is unsymmetrically substituted.

Beyond annular tautomerism, substituted pyrazoles can exhibit other forms, including:

  • Keto-Enol Tautomerism: This is particularly relevant for pyrazolone derivatives, which possess an oxo group. The equilibrium exists between the keto (CH) form, the enol (OH) form, and an NH form.[2] The predominance of a particular tautomer is influenced by the substitution pattern and the solvent.[2]

  • Imine-Enamine Tautomerism: In pyrazoles bearing amino substituents, an equilibrium between the amino (enamine) and imino (imine) forms is possible.[3]

The position of the tautomeric equilibrium is a delicate balance of several factors:

  • Electronic Effects of Substituents: Electron-donating groups (e.g., -CH₃, -NH₂, -OH) and electron-withdrawing groups (e.g., -NO₂, -CF₃, -COOH) at positions 3 and 5 can significantly influence the relative stability of the tautomers.[4] Generally, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups often stabilize the 5-substituted tautomer.[4]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[4] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, shifting the equilibrium compared to nonpolar aprotic solvents.[5]

  • Temperature and Concentration: These factors can also influence the tautomeric equilibrium and the rate of interconversion.[6]

  • Physical State: The tautomeric form observed in the solid state, as determined by X-ray crystallography, may differ from the equilibrium mixture present in solution.[4]

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of tautomer ratios is essential for understanding the behavior of substituted pyrazoles. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose in solution.[7] The equilibrium constant (KT) can be determined by integrating the signals corresponding to each tautomer in the NMR spectrum, typically at low temperatures to slow down the proton exchange rate.[6]

Below are tables summarizing quantitative data on tautomeric equilibria for various substituted pyrazoles from the literature.

Table 1: Tautomer Ratios of 3,5-Disubstituted Pyrazoles

R1R2Tautomer (a) %Tautomer (b) %Reference
PhenylMethylFavored-[8]
PhenylEthylFavored-[8]
PhenylIsopropylFavored-[8]
PhenylBenzylFavored-[8]
PhenylTrifluoromethyl-Favored[8]
TrifluoromethylBenzylphenyl-Almost Exclusive[8]

Tautomer (a) refers to the tautomer with R1 at position 3 and R2 at position 5. Tautomer (b) has R2 at position 3 and R1 at position 5.

Table 2: Tautomeric Equilibrium of 3(5)-Substituted Pyrazoles in Different Solvents

SubstituentSolventPredominant TautomerObservationsReference
PhenylTHF3-PhenylMonomers hydrogen-bonded to the solvent.[6]
PhenylInert Solvents3-PhenylSelf-associates.[6]
MethylHMPT (-20 °C)MixtureTautomeric mixture observed.[6]
4-Bromo-3-phenylSolid State3-PhenylDetermined by X-ray crystallography.[6]

Experimental Protocols for Tautomer Characterization

Accurate characterization of pyrazole tautomers relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for studying tautomerism in solution.[7] Multinuclear NMR (¹H, ¹³C, and ¹⁵N) provides detailed information about the structure and dynamics of the tautomeric forms.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, THF-d₈) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum at room temperature. Observe the chemical shifts and coupling constants of the pyrazole ring protons. In cases of rapid tautomeric interconversion, time-averaged signals may be observed.

    • To resolve individual tautomers, perform low-temperature NMR experiments. Gradually decrease the temperature until the proton exchange rate is slow enough on the NMR timescale to observe separate signals for each tautomer.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric form.[4] Broadened signals for C3 and C5 at room temperature can indicate a dynamic equilibrium.[4]

    • Low-temperature ¹³C NMR can also be used to resolve the signals of the individual tautomers.

  • ¹⁵N NMR Spectroscopy:

    • ¹⁵N NMR is highly informative as the chemical shifts of the two nitrogen atoms are very different in the two tautomers.

    • This technique can definitively distinguish between the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogen atoms in each tautomer.[9]

  • Data Analysis:

    • Assign the signals in the spectra to the respective tautomers based on chemical shifts, coupling constants, and comparison with known compounds or computational predictions.

    • Calculate the tautomer ratio by integrating the well-resolved signals corresponding to each tautomer in the low-temperature spectra. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the substituted pyrazole compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer.[10] Collect diffraction data using monochromatic X-ray radiation (e.g., Mo-Kα or Cu-Kα).[10]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain the unit cell parameters and intensity data.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.[10]

    • Refine the structural model by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[11]

  • Analysis:

    • Examine the final crystal structure to determine the precise location of the proton on the pyrazole ring, thereby identifying the tautomer present in the solid state.

    • Analyze intermolecular interactions, such as hydrogen bonding, which can influence the stabilization of a particular tautomer in the crystal lattice.[12]

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

Protocol for Computational Analysis:

  • Structure Generation: Build the 3D structures of all possible tautomers of the substituted pyrazole.

  • Geometry Optimization:

    • Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[4]

    • Calculations can be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.[4]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Energy Calculations:

    • Calculate the relative free energies (ΔG) of the tautomers by combining the electronic energies with the thermal corrections.

    • The tautomer with the lowest free energy is predicted to be the most stable.

  • NMR Chemical Shift Prediction:

    • Calculate the NMR chemical shifts (e.g., using the GIAO method) for the optimized structures.[13]

    • These predicted chemical shifts can aid in the assignment of experimental NMR spectra.

Visualization of Workflows and Pathways

Experimental Workflow for Tautomer Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of tautomerism in a novel substituted pyrazole.

Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_data Data Interpretation cluster_application Application in Drug Discovery Synthesis Synthesis of Substituted Pyrazole Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR XRay X-ray Crystallography Purification->XRay Computational Computational Modeling (DFT/ab initio) Purification->Computational Solution_Structure Tautomer Ratios in Solution NMR->Solution_Structure Solid_State_Structure Solid-State Tautomer XRay->Solid_State_Structure Relative_Stabilities Calculated Relative Stabilities Computational->Relative_Stabilities SAR Structure-Activity Relationship (SAR) Studies Solution_Structure->SAR Solid_State_Structure->SAR Relative_Stabilities->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for the analysis of tautomerism in substituted pyrazoles.

Logical Relationship in Tautomer-Influenced Synthesis

Tautomerism can dictate the outcome of chemical reactions. The synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles is a classic example where the reactivity of the tautomeric forms leads to specific regioisomers.[14]

Synthesis_Pathway cluster_reactants Reactants cluster_tautomers Tautomeric Equilibrium cluster_reaction Reaction Pathways cluster_products Products Aminopyrazole 3(5)-Aminopyrazole Tautomeric Mixture TautomerA 3-Aminopyrazole Aminopyrazole->TautomerA TautomerB 5-Aminopyrazole Aminopyrazole->TautomerB Dicarbonyl 1,3-Dicarbonyl Compound ReactionA Reaction at N1 and exocyclic NH₂ Dicarbonyl->ReactionA ReactionB Reaction at N2 and exocyclic NH₂ Dicarbonyl->ReactionB TautomerA->TautomerB H⁺ shift TautomerA->ReactionA TautomerB->ReactionB ProductA Pyrazolo[1,5-a]pyrimidine (Regioisomer 1) ReactionA->ProductA ProductB Pyrazolo[3,4-b]pyridine (Regioisomer 2) ReactionB->ProductB

Caption: Influence of tautomerism on the synthesis of fused pyrazole systems.

Implications in Drug Discovery and Medicinal Chemistry

The tautomeric form of a pyrazole-containing drug molecule can have a profound impact on its biological activity. Different tautomers can exhibit distinct:

  • Receptor Binding: The shape, hydrogen bonding capabilities, and electrostatic potential of tautomers can differ, leading to varied affinities for a biological target.

  • Pharmacokinetic Properties: Properties such as solubility, lipophilicity, and metabolic stability can be tautomer-dependent, affecting the ADME (absorption, distribution, metabolism, and excretion) profile of a drug.

Therefore, a thorough understanding and, where possible, control of the tautomeric equilibrium are critical for:

  • Structure-Activity Relationship (SAR) Studies: To establish a clear SAR, it is essential to know which tautomer is the biologically active species.

  • Lead Optimization: Medicinal chemists can strategically modify the pyrazole scaffold to favor a more active or pharmacokinetically superior tautomer.

  • Intellectual Property: Different tautomers of a compound can be considered distinct chemical entities, which has implications for patenting.

Tautomerism is an intrinsic and influential feature of substituted pyrazole compounds. A comprehensive characterization of the tautomeric behavior of any pyrazole-based molecule of interest, particularly in the context of drug discovery, is not merely an academic exercise but a fundamental requirement for rational design and development. The integrated application of advanced experimental techniques, such as multinuclear NMR and X-ray crystallography, alongside robust computational methods, provides the necessary tools to unravel the complexities of pyrazole tautomerism and harness this knowledge for the creation of safer and more effective medicines.

References

An In-depth Technical Guide to 1,5-Dimethylpyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Dimethylpyrazole, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its core molecular properties, provides an experimental protocol for its synthesis, and explores its emerging role as a scaffold for potent enzyme inhibitors. Particular focus is given to its derivatives as inhibitors of phosphodiesterase 4 (PDE4), a key target in inflammatory and neurological disorders. This guide includes tabulated quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows to support researchers in their discovery and development efforts.

Core Molecular Properties of this compound

This compound is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 5 positions. Its fundamental molecular characteristics are summarized below.

PropertyValueReference(s)
CAS Number 694-31-5[1][2][3]
Molecular Formula C₅H₈N₂[1][2][3]
Molecular Weight 96.13 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 153-158 °C at 760 mmHg[4][5]
Density ~0.98 g/cm³[4]
Solubility Soluble in organic solvents such as ethanol, acetone, and dimethylformamide.[4]
Spectroscopic Data for Characterization

Accurate characterization of this compound is crucial for its application in research and synthesis. The following table summarizes its key spectroscopic data.

Spectroscopic DataChemical Shifts (ppm) or Wavenumber (cm⁻¹)Reference(s)
¹H NMR δ (ppm): 2.11 (s, 3H, C5-CH₃), 3.65 (s, 3H, N1-CH₃), 5.85 (d, 1H, C3-H), 7.28 (d, 1H, C4-H)[6]
¹³C NMR δ (ppm): 11.3 (C5-CH₃), 35.1 (N1-CH₃), 105.7 (C4), 138.9 (C3), 147.2 (C5)[6]
FT-IR Key peaks (cm⁻¹): ~2950 (C-H stretch), ~1550 (C=N stretch), ~1450 (C=C stretch)[7][8]

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of this compound involves the N-methylation of 3(5)-methylpyrazole. This reaction typically yields a mixture of two regioisomers, 1,3-dimethylpyrazole and this compound, due to the tautomerism of the starting material. The ratio of these isomers is influenced by the choice of methylating agent, solvent, and base. Below is a representative protocol for this synthesis.

N-Methylation of 3(5)-Methylpyrazole

This protocol describes the methylation of 3(5)-methylpyrazole using a methylating agent in the presence of a base.

Materials:

  • 3(5)-Methylpyrazole

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3(5)-methylpyrazole (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of 1,3-dimethylpyrazole and this compound, can be purified by fractional distillation or column chromatography on silica gel to separate the two isomers.

Workflow for the Synthesis of this compound:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification start Dissolve 3(5)-methylpyrazole in anhydrous solvent add_base Add base at 0 °C start->add_base stir_rt Stir at room temperature add_base->stir_rt add_methylating_agent Add methylating agent at 0 °C stir_rt->add_methylating_agent react Stir at room temperature for 12-24h add_methylating_agent->react quench Quench with saturated NaHCO₃ react->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by fractional distillation or chromatography concentrate->purify end end purify->end Obtain pure this compound

A flowchart illustrating the synthesis of this compound.

Applications in Drug Development: Targeting the PDE4 Signaling Pathway

The pyrazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown significant promise as inhibitors of phosphodiesterase 4 (PDE4).[9][10] PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating inflammatory and immune responses.[11] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to a downstream anti-inflammatory effect.

The PDE4 Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action of PDE4 inhibitors.

G cluster_0 Upstream Signaling cluster_1 cAMP Metabolism cluster_2 Downstream Effects GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion AMP 5'-AMP (inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates PDE4 PDE4 PDE4->cAMP PDE4_inhibitor This compound Derivative (Inhibitor) PDE4_inhibitor->PDE4 Inhibits Anti_inflammatory Anti-inflammatory Responses PKA->Anti_inflammatory EPAC->Anti_inflammatory

The PDE4 signaling pathway and the inhibitory action of this compound derivatives.
Structure-Activity Relationship (SAR) of Dimethylpyrazole Derivatives as PDE4 Inhibitors

The potency of dimethylpyrazole derivatives as PDE4 inhibitors is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. Molecular docking studies have revealed that the dimethylpyrazole core can form key interactions within the active site of PDE4B.[12] The following table presents a selection of this compound and related pyrazole derivatives and their corresponding IC₅₀ values against PDE4, illustrating the structure-activity relationship.

Compound IDIC₅₀ (µM) against PDE4BReference
1 HH>100[13]
2 PhenylH1.7[14]
3 4-ChlorophenylH0.88[13]
4 4-MethoxyphenylH0.45[14]
5 3-NitrophenylH0.021[13]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with a growing importance in medicinal chemistry. Its straightforward synthesis and the amenability of its scaffold to chemical modification make it an attractive starting point for the design of novel therapeutic agents. The demonstrated activity of its derivatives as potent PDE4 inhibitors highlights its potential for the development of new treatments for a range of inflammatory and neurological conditions. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecular entity.

References

Methodological & Application

Synthesis of 1,5-Dimethylpyrazole-Based Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 1,5-dimethylpyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive core for the development of a wide range of biologically active compounds. Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.

The presence of the two nitrogen atoms in the pyrazole ring allows for diverse interactions with biological targets, including hydrogen bonding and metal coordination. The methyl groups at the 1 and 5 positions provide steric bulk and lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity.

A significant area of application for this compound-based compounds is in the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazole derivatives have been successfully designed to target key kinases in oncogenic pathways such as the PI3K/AKT/mTOR and JAK-STAT pathways. By inhibiting these kinases, this compound-based compounds can effectively block abnormal cell signaling and induce apoptosis in cancer cells.

Furthermore, the synthetic versatility of the pyrazole core allows for the facile introduction of various functional groups, enabling the optimization of potency, selectivity, and drug-like properties. Multicomponent reactions, in particular, offer an efficient and atom-economical approach to generate libraries of diverse this compound derivatives for high-throughput screening and lead optimization.

Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[1][2] Its aberrant activation is a common event in many human cancers. Certain this compound derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole_Inhibitor This compound Inhibitor Pyrazole_Inhibitor->PI3K inhibits Pyrazole_Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a this compound-based inhibitor.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, hematopoiesis, and inflammation.[3][4] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. Pyrazole-based molecules have been developed as potent inhibitors of Janus kinases (JAKs).

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression regulates Pyrazole_Inhibitor This compound Inhibitor Pyrazole_Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a this compound-based JAK inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide

This protocol details the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Materials:

  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₃·H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and stirring apparatus, combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (25.5 g, 214.29 mmol).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture and concentrate it under vacuum to remove excess thionyl chloride.

  • Amidation: Cool the resulting residue in an ice bath (0 °C).

  • Slowly add 200 mL of aqueous ammonia dropwise to the residue with continuous stirring.

  • Continue stirring the reaction mixture at 0 °C.

  • Isolation: Collect the resulting solid product by filtration.

  • Wash the solid with cold water and air dry to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide.

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

This protocol describes the nitration of 3,5-dimethyl-4-iodopyrazole.

Materials:

  • 3,5-Dimethyl-4-iodopyrazole

  • Tetrahydrofuran (THF)

  • Faujasite (catalyst)

  • Concentrated nitric acid (d=1.52 g/cm³)

  • Dichloromethane

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable flask, dissolve 3,5-dimethyl-4-iodopyrazole (1 mmol) in tetrahydrofuran (10 mL).

  • Add Faujasite catalyst (250 mg) to the solution.

  • Nitration: Slowly add concentrated nitric acid (10 mL) to the mixture while stirring at room temperature.

  • Continue stirring for the required time (monitor by TLC).

  • Workup: Once the reaction is complete, recover the catalyst by filtration.

  • Extract the filtrate repeatedly with dichloromethane.

  • Combine the organic phases and remove the solvent under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 3,5-dimethyl-4-nitro-1H-pyrazole.

Experimental Workflow

Multicomponent Synthesis of Substituted Pyrazoles

Multicomponent reactions (MCRs) provide an efficient one-pot method for the synthesis of complex molecules like substituted pyrazoles.[4] The following diagram illustrates a general workflow for a three-component synthesis of a 1,3,5-trisubstituted pyrazole.

MCR_Workflow Start Start Reactants Combine: - Aldehyde - 1,3-Dicarbonyl - Hydrazine Start->Reactants Catalyst Add Catalyst (e.g., Acid or Base) Reactants->Catalyst Reaction Stir at RT or Heat (Monitor by TLC) Catalyst->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization End End Product: 1,3,5-Trisubstituted Pyrazole Characterization->End

Caption: A generalized workflow for the multicomponent synthesis of 1,3,5-trisubstituted pyrazoles.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of various this compound-based heterocyclic compounds.

Table 1: Synthesis of this compound Derivatives

CompoundStarting MaterialsReaction ConditionsYield (%)M.p. (°C)Ref.
1,5-Dimethyl-1H-pyrazole-3-carboxamide1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, SOCl₂, NH₃·H₂OReflux, 2h; then 0°C81-
3,5-Dimethyl-4-nitro-1H-pyrazole3,5-Dimethyl-4-iodopyrazole, HNO₃THF, Faujasite, RT--
3,5-dimethyl-1-phenyl-1H-pyrazoleAcetylacetone, Phenylhydrazine[Ce(L-Pro)₂]₂(Oxa), EtOH, RT91liquid
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazoleAcetylacetone, (4-Methoxyphenyl)hydrazine[Ce(L-Pro)₂]₂(Oxa), EtOH, RT88liquid
1-benzyl-3,5-dimethyl-1H-pyrazoleAcetylacetone, Benzylhydrazine[Ce(L-Pro)₂]₂(Oxa), EtOH, RT85liquid

Table 2: Spectroscopic Data for Selected this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)Ref.
3,5-dimethyl-1-phenyl-1H-pyrazole7.46-7.19 (m, 5H), 5.90 (s, 1H), 2.25 (s, 6H)148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8173 [M+H]⁺
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H)158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7203 [M+H]⁺
1-benzyl-3,5-dimethyl-1H-pyrazole7.28-7.02 (m, 5H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H)147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3187.16 [M+H]⁺

References

Application Notes and Protocols: 1,5-Dimethylpyrazole as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Dimethylpyrazole is a versatile N-heterocyclic ligand that has garnered significant interest in the field of transition metal catalysis. Its unique steric and electronic properties, arising from the two nitrogen atoms in the pyrazole ring and the methyl substituents, allow for the formation of stable and catalytically active metal complexes. These complexes have shown promise in a variety of organic transformations, including oxidation, cross-coupling reactions, and transfer hydrogenation. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in key transition metal-catalyzed reactions.

Synthesis of this compound Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants can be adjusted to obtain the desired coordination number.

General Protocol for the Synthesis of a Copper(II)-1,5-Dimethylpyrazole Complex

This protocol describes a general method for the synthesis of a Cu(II) complex, which can be adapted for other transition metals.[1]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (2 mmol) in a minimal amount of warm ethanol in a round-bottom flask.

  • In a separate beaker, dissolve Cu(OAc)₂·H₂O (2 mmol) in a small volume of deionized water.

  • With continuous stirring, add the aqueous solution of the copper salt to the ethanolic solution of the this compound ligand.

  • Heat the resulting mixture under reflux for 3 hours. A colored precipitate should form.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration, wash with ethanol, and dry under vacuum over CaCl₂.[1]

Characterization: The synthesized complex should be characterized by standard analytical techniques such as FT-IR, UV-Vis, and elemental analysis to confirm its structure and purity.

Applications in Transition Metal Catalysis

This compound-ligated transition metal complexes have demonstrated catalytic activity in a range of important organic reactions.

Copper-Catalyzed Oxidation Reactions

Copper complexes containing pyrazole-based ligands are known to catalyze various oxidation reactions. While specific data for this compound in this context is emerging, the general activity of related copper-pyrazole complexes in reactions such as the oxidation of alcohols and catechol oxidase mimetic activity is well-documented.[2]

Representative Reaction: Catalytic Water Oxidation

Copper(I) complexes with pyrazole-containing ligands have been investigated as catalysts for chemical and electrochemical water oxidation. The electronic properties of the pyrazole ligand play a crucial role in the catalytic activity.

Catalyst PrecursorLigandOxidantTONTOF (s⁻¹)
C2 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridineCAN4.60.31
C2 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridineNaIO₄3.770.14
C2 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridineNa₂S₂O₈4.020.044

Data from a study on bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes, where the pyrazole moiety is substituted with methyl groups at the 3 and 5 positions, which is structurally similar to this compound.[2]

Experimental Workflow for Catalytic Water Oxidation

G Workflow for Catalytic Water Oxidation cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis L Ligand Synthesis (e.g., 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine) Complex_Synth Complex Synthesis (C1-C4) L->Complex_Synth Cu_source Copper(I) Source (e.g., [Cu(MeCN)4]PF6) Cu_source->Complex_Synth Catalyst Cu(I) Complex (e.g., C2) Complex_Synth->Catalyst Reaction_Vessel Reaction at 25°C Catalyst->Reaction_Vessel Oxidant Chemical Oxidant (e.g., CAN) Oxidant->Reaction_Vessel Water Water Water->Reaction_Vessel Oxygen_Detection O2 Detection Reaction_Vessel->Oxygen_Detection TON_TOF_Calc Calculate TON & TOF Oxygen_Detection->TON_TOF_Calc

Caption: Workflow for copper-catalyzed water oxidation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes with pyrazole-based ligands are effective catalysts for C-C and C-N bond formation, such as in the Suzuki-Miyaura coupling reaction. The ligand's structure significantly influences the catalyst's activity and stability.

Representative Reaction: Suzuki-Miyaura Coupling

A study on various multidentate nitrogen ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling included 2,6-bis(1,5-dimethyl-1H-pyrazol-3-yl)pyridine (L3). The catalytic activity of its palladium complex was evaluated.

CatalystSubstrateTON
PdCl₂-L14-bromobenzotrifluorideup to 58,000,000
PdCl₂-L3(Not specified)Lower activity than L1, L2, L5, L6

L1 = 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine, L3 = 2,6-bis(1,5-dimethyl-1H-pyrazol-3-yl)pyridine. The data indicates that while the this compound-containing ligand was active, other electronic and steric profiles of the ligand led to higher turnover numbers in this specific study.[3]

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., PdCl₂-L3, 10⁻⁵ mol%).

  • Add a suitable solvent (e.g., dioxane/water mixture).

  • Degas the mixture and heat under an inert atmosphere at the desired temperature (e.g., 80-100 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_1 R-Pd(II)-X-L2 Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)-R'-L2 PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-Ar' PdII_2->Product ArX Ar-X Base Base ArBOH2 Ar'-B(OH)2

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Manganese-Catalyzed Transfer Hydrogenation

Manganese complexes are emerging as cost-effective and environmentally benign catalysts for transfer hydrogenation reactions. Pyrazole-based ligands have been shown to improve the efficiency of these catalysts.[4]

Representative Reaction: Transfer Hydrogenation of Ketones

General Protocol for Transfer Hydrogenation of Ketones:

  • In a glovebox, a reaction vial is charged with the manganese precursor (e.g., Mn(CO)₅Br), the this compound ligand, and a base (e.g., t-BuOK).

  • The ketone substrate and a hydrogen source (e.g., isopropanol) are added.

  • The vial is sealed and heated to the desired temperature for the required time.

  • After cooling, the reaction is quenched, and the product is isolated and purified.

Experimental Workflow for Manganese-Catalyzed Transfer Hydrogenation

G Workflow for Mn-Catalyzed Transfer Hydrogenation cluster_catalyst_prep In situ Catalyst Formation cluster_reaction Catalytic Reaction cluster_workup Work-up and Analysis Mn_precursor Mn Precursor (e.g., Mn(CO)5Br) Catalyst_Formation Active Mn-Catalyst Mn_precursor->Catalyst_Formation Ligand This compound Ligand->Catalyst_Formation Base Base (e.g., t-BuOK) Base->Catalyst_Formation Substrate Ketone Reaction_Vessel Heating Substrate->Reaction_Vessel H_source Hydrogen Source (e.g., Isopropanol) H_source->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Analysis Yield & ee determination Purification->Analysis

Caption: Workflow for transfer hydrogenation.

Molybdenum-Catalyzed [2+2+2] Cycloaddition

Molybdenum complexes bearing bis(3,5-dimethylpyrazole) ligands have been utilized as catalysts for the regioselective [2+2+2] cycloaddition of terminal alkynes to synthesize 1,3,5-trisubstituted benzene derivatives. This demonstrates the potential of pyrazole-based ligands in facilitating complex C-C bond formations.

Quantitative Data for Cycloaddition of Terminal Alkynes

A Mo(0) carbonyl complex with a bis(3,5-dimethylpyrazolylmethyl)hexahydropyrimidine ligand showed high regioselectivity in the cycloaddition of various terminal alkynes.

Substrate (Terminal Alkyne)Regioselectivity (1,3,5-isomer : 1,2,4-isomer)
Phenylacetylene>90 : 10
1-Hexyne>90 : 10
Propargyl alcohol>90 : 10
Propargylamine>90 : 10

This data is for a related bis(3,5-dimethylpyrazole) ligand, highlighting the potential for high regiocontrol with pyrazole-based systems.[6]

Conclusion

This compound is a valuable and versatile ligand for a range of transition metal-catalyzed reactions. Its complexes with copper, palladium, manganese, and molybdenum have shown significant catalytic activity and selectivity in oxidation, cross-coupling, transfer hydrogenation, and cycloaddition reactions. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of this compound in the development of novel and efficient catalytic systems for applications in organic synthesis, materials science, and drug development. Further research into the synthesis of well-defined this compound complexes and their application in a broader scope of catalytic transformations is warranted.

References

Application of 1,5-Dimethylpyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which is a versatile and privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antipyretic properties.[1][2][3] Among the various substituted pyrazoles, 1,5-dimethylpyrazole derivatives have garnered significant attention due to their potent and diverse biological effects. This document provides a comprehensive overview of the applications of this compound and related dimethylpyrazole derivatives in medicinal chemistry, with a focus on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthetic Strategies

A common and efficient method for the synthesis of the 1,5-dimethyl-3-phenylpyrazole scaffold involves the condensation of a β-diketone with a hydrazine derivative.[4] This foundational reaction, often a variation of the Knorr pyrazole synthesis, allows for the introduction of various substituents to generate a diverse library of compounds.[5][6]

General Experimental Protocol: Synthesis of 1,5-Dimethyl-3-phenylpyrazole

This protocol describes a general method for the synthesis of the 1,5-dimethyl-3-phenylpyrazole core structure.

Reactants:

  • Phenylhydrazine

  • Acetylacetone

Procedure:

  • A solution of phenylhydrazine in a suitable solvent (e.g., ethanol) is prepared.

  • An equimolar amount of acetylacetone is added to the solution.

  • The reaction mixture is typically refluxed for several hours.[4]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.[6]

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1,5-dimethyl-3-phenylpyrazole.[4][6]

A general workflow for the synthesis of pyrazole derivatives is illustrated below.

G cluster_synthesis Synthesis Workflow Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) Reactants->Cyclocondensation Crude_Product Crude Pyrazole Derivative Cyclocondensation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Pyrazole Derivative Purification->Pure_Product Characterization Structural Characterization (NMR, MS) Pure_Product->Characterization

Caption: General workflow for the synthesis of pyrazole derivatives.

Applications in Medicinal Chemistry

This compound derivatives have been extensively explored for various therapeutic applications, with significant findings in anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

Pyrazole derivatives are a prominent feature in many compounds designed as anticancer agents.[4] They can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways.[1]

Quantitative Data: Cytotoxic Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative AMCF-7 (Breast)5.2[4]
Pyrazole Derivative BHCT-116 (Colon)8.7[4]
Pyrazole Derivative CA549 (Lung)12.1[4]
Compound 4cA549 (Lung)1.13[7]
Compound 4dHepG2 (Liver)0.14[7]
Compound 4eMCF-7 (Breast)0.22[7]
Compound 26MCF-7 (Breast)0.96[7]
Compound 26A549 (Lung)1.40[7]
Compound 26DU145 (Prostate)2.16[7]
Compound 35HepG2 (Liver)3.53[8]
Compound 35MCF-7 (Breast)6.71[8]
Compound 35Hela (Cervical)5.16[8]
Compound 43MCF-7 (Breast)0.25[8]
Compound 139PC3 (Prostate)0.03[8]
Compound 139A549 (Lung)0.011[8]
Compound 139MCF-7 (Breast)0.017[8]
Compound 139DU145 (Prostate)0.042[8]
Pyrazole Derivative 1HCT-116 (Colon)4.2[9]

Note: The data presented is illustrative and represents findings for various bioactive pyrazole derivatives.

Signaling Pathways in Cancer

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell growth and survival signaling pathways.[7][10][11] For example, some derivatives have been explored as inhibitors of Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinases (CDKs).[8][12]

G cluster_pathway Simplified Kinase Inhibition Pathway for Cancer Therapy Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Cell_Cycle CDKs Cell_Cycle->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition Pyrazole->Cell_Cycle Inhibition

Caption: Inhibition of PI3K and CDK pathways by pyrazole derivatives.

Anti-inflammatory Activity

Certain pyrazole derivatives are known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4][13] The well-known anti-inflammatory drug Celecoxib features a pyrazole core.[4]

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

CompoundCOX-2 Selectivity Index (SI)Reference
N547.979[13]
123d80.03[14]
Celecoxib (Reference)95.84[14]

Note: The Selectivity Index (SI) is a ratio of the IC50 for COX-1 over the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

G cluster_pathway Mechanism of Anti-inflammatory Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have also shown promise as potential antibacterial and antifungal compounds, often acting by inhibiting essential microbial enzymes.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3Escherichia coli0.25[15]
4Streptococcus epidermidis0.25[15]
2Aspergillus niger1[15]

Note: The data presented is illustrative and represents typical findings for bioactive pyrazole derivatives.

Experimental Protocols for Biological Assays

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

Materials:

  • Dimethylpyrazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Stock Solutions: Dissolve each dimethylpyrazole derivative in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[12]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of pyrazole derivatives against the COX-2 enzyme.[12]

Materials:

  • Dimethylpyrazole derivatives

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Tris-HCl buffer (pH 8.0)

  • DMSO for stock solutions

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

  • 96-well plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the dimethylpyrazole derivatives and the positive control in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the Tris-HCl buffer, the COX-2 enzyme, and the test compound or DMSO (vehicle control).

  • Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 603 nm) over time to determine the rate of TMPD oxidation, which is proportional to COX-2 activity.[12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

A general workflow for biological evaluation is depicted below.

G cluster_bioassay Biological Evaluation Workflow Compound_Prep Compound Preparation (Stock Solutions, Dilutions) In_Vitro_Assay In Vitro Assay (e.g., Enzyme Inhibition, Cytotoxicity) Compound_Prep->In_Vitro_Assay Data_Collection Data Collection (e.g., Absorbance, Cell Viability) In_Vitro_Assay->Data_Collection Data_Analysis Data Analysis (IC50/MIC Calculation) Data_Collection->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the biological evaluation of pyrazole derivatives.

Conclusion

This compound derivatives and their analogues represent a highly valuable and versatile scaffold in medicinal chemistry. Their synthetic accessibility and the wide range of biological activities, including potent anticancer and anti-inflammatory effects, make them attractive candidates for further investigation in drug discovery and development. The protocols and data presented herein provide a foundational guide for researchers in this exciting field.

References

Experimental Protocols for the N-Alkylation of Pyrazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed experimental protocols for the N-alkylation of pyrazoles, a fundamental reaction in the synthesis of a wide array of biologically active compounds. These protocols are designed for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive guide to various methodologies, including classical and modern techniques. The N-alkylation of the pyrazole ring is a critical strategy for modulating the physicochemical and pharmacological properties of these heterocyclic scaffolds, which are prominent in many therapeutic agents.[1]

The regioselective N-alkylation of unsymmetrically substituted pyrazoles presents a significant challenge, as the reaction can yield a mixture of N1- and N2-alkylated regioisomers.[2][3] The control of this regioselectivity is a key consideration in the synthesis of pyrazole derivatives and is influenced by factors such as the choice of base, solvent, alkylating agent, and reaction temperature.[2][4] This document outlines several robust methods for pyrazole N-alkylation and provides quantitative data to aid in method selection and optimization.

Comparative Overview of N-Alkylation Methods

To facilitate the selection of the most appropriate N-alkylation method, the following table summarizes the key features of several common protocols.

MethodTypical ReagentsTypical SolventsTemperatureKey AdvantagesKey Disadvantages
Base-Mediated Alkylation Pyrazole, Alkyl Halide, NaH, K₂CO₃DMF, DMSO, Acetonitrile0 °C to 80 °CWidely applicable, straightforward procedure.[4]Use of strong bases, potential regioselectivity issues.[2]
Phase-Transfer Catalysis Pyrazole, Alkyl Halide, TBAHS, K₂CO₃Dichloromethane/Water, Toluene/WaterRoom Temp. to RefluxMild conditions, often high yields, can be run solvent-free.[5]Catalyst may be required, optimization of phase conditions.
Acid-Catalyzed Alkylation Pyrazole, Trichloroacetimidate, CSADCERoom TemperatureAvoids strong bases, mild conditions.[6][7][8]Limited to specific alkylating agents (trichloroacetimidates).[6]
Ionic Liquid-Mediated Pyrazole, Alkyl Halide, Base (e.g., K₂CO₃)Ionic Liquid (e.g., [BMIM]BF₄)Room Temp. to 80 °C"Green" solvent, recyclable, can enhance reaction rates.[9]Cost and availability of ionic liquids, product isolation.
Microwave-Assisted Pyrazole, Alkyl Halide, BaseSolvent-free or various solventsElevated temperaturesRapid reaction times, often improved yields.[10][11]Requires specialized microwave reactor.
Mitsunobu Reaction Pyrazole, Alcohol, DEAD, PPh₃THF, Dioxane0 °C to Room Temp.Mild conditions, useful for secondary alcohols with inversion of stereochemistry.[12]Stoichiometric phosphine oxide byproduct can complicate purification.[12]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most common N-alkylation methods.

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of a pyrazole using an alkyl halide in the presence of a base.[4]

Materials:

  • Pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole(s).

Quantitative Data for Base-Mediated N-Alkylation:

Pyrazole SubstrateAlkylating AgentBaseSolventTemp.Time (h)Yield (%)N1:N2 Ratio
3-Phenylpyrazole2-Bromo-N,N-dimethylacetamideK₂CO₃DMSORT-703:97
3-Phenylpyrazole2-Bromo-N,N-dimethylacetamideMg(OEt)₂----89:11
3-NitropyrazoleMethyl IodideK₂CO₃DMSORT-96>99:1
3-MethylpyrazoleMethyl IodideK₂CO₃DMSORT-853:1

Note: The regioselectivity is highly dependent on the substituents on the pyrazole ring and the reaction conditions.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated protocols, proceeding under mild acidic conditions.[6][7][8]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA) (0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq), trichloroacetimidate (1.0 eq), and CSA (0.2 eq).

  • Add dry DCE to achieve a concentration of 0.25 M.

  • Stir the reaction at room temperature for 4 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Acid-Catalyzed N-Alkylation:

Pyrazole SubstrateTrichloroacetimidateYield (%)N1:N2 Ratio
4-ChloropyrazolePhenethyl trichloroacetimidate77-
3,5-DimethylpyrazolePhenethyl trichloroacetimidate71-
IndazolePhenethyl trichloroacetimidate41N1 selective
3-Methyl-5-phenylpyrazolePhenethyl trichloroacetimidate781:4

Note: Regioselectivity is primarily controlled by steric effects, favoring alkylation at the less hindered nitrogen atom.[6]

Visualizing the Experimental Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the described N-alkylation protocols.

G Workflow for Base-Mediated N-Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve Pyrazole in dry DMF B Cool to 0 °C A->B C Add Base (e.g., NaH) B->C D Stir for 30 min C->D E Add Alkyl Halide D->E F Warm to RT and Stir (2-16 h) E->F G Quench with aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for Base-Mediated N-Alkylation of Pyrazoles.

G Workflow for Acid-Catalyzed N-Alkylation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pyrazole, Trichloroacetimidate, and CSA in dry DCE B Stir at RT for 4 h A->B C Dilute with Ethyl Acetate B->C D Wash with aq. NaHCO3 and Brine C->D E Dry and Concentrate D->E F Purify by Chromatography E->F G Simplified JNK Signaling Pathway Inhibition cluster_upstream Upstream Activation cluster_jnk JNK Kinase cluster_downstream Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) MKK MAPKKs (MKK4/7) Stress->MKK JNK JNK MKK->JNK P cJun c-Jun JNK->cJun P Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor N-Alkylated Pyrazole Inhibitor Inhibitor->JNK Inhibition

References

The Pivotal Role of 1,5-Dimethylpyrazole in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a privileged structure in the field of agrochemical research and development, forming the core of numerous commercially successful insecticides, fungicides, and herbicides.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity against various pests and pathogens. Among the pyrazole derivatives, 1,5-dimethylpyrazole serves as a crucial building block and key intermediate in the synthesis of a new generation of crop protection agents. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from or incorporating the this compound moiety, intended for researchers, scientists, and professionals in the agrochemical and drug development industries.

Application in Insecticide Synthesis

Pyrazole-based insecticides are renowned for their high efficacy against a broad spectrum of insect pests. A significant class of these insecticides functions by disrupting the central nervous system of insects.

Synthesis of Pyrazole-Amide Insecticides

A common strategy in the development of pyrazole insecticides involves the synthesis of pyrazole-amide derivatives. These compounds often exhibit potent insecticidal activity. The following protocol outlines a general procedure for the synthesis of a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, a key intermediate for more complex insecticides.

Experimental Protocol: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in acetonitrile. Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 eq).[2]

  • Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.

  • Amidation: Cool the reaction mixture to 0-10 °C using an ice bath.

  • Slowly add ammonium hydroxide (NH₄OH) to the mixture and maintain this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1][2]

  • Work-up and Purification: Concentrate the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the filtrate to obtain the crude product.

  • Purify the resulting solid by column chromatography to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.[1]

Quantitative Data: Insecticidal Activity of Pyrazole Derivatives

The following table summarizes the insecticidal activity of various synthesized pyrazole derivatives against different insect species.

Compound IDTarget InsectTest Concentration (mg/L)Mortality (%)Reference
5-1c Cotton Bollworm (Helicoverpa armigera)1160
5-1a Bean Aphid (Aphis craccivora)20090
5-1b Bean Aphid (Aphis craccivora)200100
5-4 Mosquito (Culex pipiens pallens)160

Table 1: Insecticidal activity of selected pyrazole derivatives.

Logical Workflow for Pyrazole Insecticide Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A This compound Precursor (e.g., Substituted Hydrazine) C Knorr Pyrazole Synthesis A->C B 1,3-Dicarbonyl Compound B->C D Functional Group Interconversion (e.g., Halogenation, Nitration) C->D E Amide Coupling D->E F Active Pyrazole-Amide Insecticide E->F

Caption: Workflow for the synthesis of pyrazole-amide insecticides.

Application in Fungicide Synthesis

Pyrazole carboxamides are a significant class of fungicides, particularly known for their role as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a wide range of fungal pathogens.

Synthesis of Pyrazole Carboxamide Fungicides

The synthesis of these fungicides typically involves the coupling of a pyrazole carboxylic acid with a substituted aniline.

Experimental Protocol: General Synthesis of Pyrazole Carboxamides

  • Acid Chloride Formation: To a solution of a substituted 1-methyl-pyrazole-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., tetrahydrofuran).

  • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in the same solvent.

  • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Fungicidal Activity of Pyrazole Derivatives

The following table presents the fungicidal activity of a pyrazole derivative against various plant pathogenic fungi.

PathogenEC₅₀ (μg/mL)Reference
Botrytis cinerea2.432[3]
Rhizoctonia solani2.182[3]
Valsa mali1.787[3]
Thanatephorus cucumeris1.638[3]
Fusarium oxysporum6.986[3]
Fusarium graminearum6.043[3]

Table 2: EC₅₀ values of a p-trifluoromethylphenyl-containing pyrazole derivative against various fungal pathogens.[3]

Signaling Pathway: Mode of Action of SDHI Fungicides

G TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Substrate Fumarate Fumarate SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibition ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC ATP ATP Production ETC->ATP

Caption: Inhibition of the mitochondrial electron transport chain by SDHI fungicides.

Application in Herbicide Synthesis

Pyrazole derivatives are also utilized in the development of herbicides. A notable class of pyrazole-based herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Synthesis of Pyrazole-based HPPD-inhibiting Herbicides

The synthesis of these herbicides often involves the construction of a substituted pyrazole ring followed by further modifications. A patent describes a method for preparing 1-methyl-5-hydroxypyrazole, a key intermediate for such herbicides.[4]

Experimental Protocol: Synthesis of 1-methyl-5-hydroxypyrazole

  • Step 1: Intermediate Synthesis: React dimethyl malonate with N,N-dimethylformamide (DMF) and an alkylating agent (e.g., dimethyl sulfate) in a solvent under basic conditions to form an intermediate.[4]

  • Step 2: Cyclization, Hydrolysis, and Decarboxylation: The obtained intermediate is then subjected to a cyclization reaction with methylhydrazine in a solvent.[4]

  • The resulting product is hydrolyzed and decarboxylated using an acid to yield 1-methyl-5-hydroxypyrazole.[4]

Quantitative Data: Herbicidal Activity of Pyrazole Derivatives

The following table shows the herbicidal activity of selected pyrazole compounds against various weed species.

Compound IDTarget WeedTreatmentActivity at 150 g a.i./hm² (% inhibition)Reference
6a Setaria viridisPost-emergence50
6c Setaria viridisPost-emergence50

Table 3: Herbicidal activity of pyrazole derivatives containing a phenylpyridine moiety.

Experimental Workflow: Discovery of Novel Pyrazole Herbicides

G A Identify Lead Pyrazole Structure B Design and Synthesize Novel Derivatives A->B C In vitro Enzyme Inhibition Assay (e.g., HPPD) B->C D Greenhouse Screening (Pre- and Post-emergence) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F F->B Iterative Design G Field Trials F->G H Development Candidate G->H

Caption: A logical workflow for the discovery and development of new pyrazole-based herbicides.

References

Coordination Chemistry of 1,5-Dimethylpyrazole with Copper (II): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the coordination chemistry of 1,5-Dimethylpyrazole with copper (II). Due to the limited availability of specific data for this compound, this report leverages established protocols and data from closely related pyrazole-copper (II) complexes to provide comprehensive application notes and experimental procedures. The methodologies and data presented herein are foundational for the synthesis, characterization, and evaluation of potential therapeutic applications of these coordination compounds.

Application Notes

Copper (II) complexes with pyrazole-based ligands have garnered significant interest in medicinal and materials chemistry. The coordination of ligands, such as this compound, to a copper (II) center can yield complexes with diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The therapeutic potential of these complexes is often attributed to their ability to interact with biological macromolecules like DNA and proteins.

The applications of copper (II)-pyrazole complexes extend to catalysis and materials science. Their structural versatility allows for the design of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Potential Therapeutic Significance

Recent studies on various copper (II)-pyrazole complexes have demonstrated promising results as potential therapeutic agents. For instance, new pyrazole derivatives have been used to synthesize bioactive Cu(II) complexes that exhibit significant anticancer activity, with some showing superiority over reference drugs like Doxorubicin.[1][2] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest in cancer cells.[3] Furthermore, these complexes have shown considerable antimicrobial efficacy against various bacterial and fungal strains.

Experimental Protocols

The following protocols are generalized from methods used for the synthesis and characterization of copper (II) complexes with substituted pyrazoles. These can be adapted for the specific use of this compound.

Protocol 1: Synthesis of a Copper (II)-1,5-Dimethylpyrazole Complex

This protocol outlines a general method for the synthesis of a copper (II) complex with a pyrazole-based ligand.[1]

Materials:

  • Copper (II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • This compound

  • Ethanol (EtOH)

  • Distilled water (H₂O)

  • Calcium chloride (CaCl₂) (for drying)

Procedure:

  • Dissolve 2 mmol of Copper (II) acetate monohydrate in 5 mL of distilled water.

  • In a separate flask, dissolve 2 mmol of this compound in an appropriate volume of ethanol.

  • Add the ethanolic solution of the ligand to the aqueous solution of the copper salt.

  • Heat the reaction mixture under reflux for 3 hours. A colored solid precipitate should form.

  • Allow the mixture to cool to room temperature and let the solid settle.

  • Filter the solid product, wash it with ethanol, and dry it in a desiccator over calcium chloride.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Cu_salt Cu(OAc)₂·H₂O in H₂O Mixing Mixing Cu_salt->Mixing Ligand This compound in EtOH Ligand->Mixing Reflux Reflux (3h) Mixing->Reflux Cooling Cooling & Settling Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Complex Cu(II)-1,5-Dimethylpyrazole Complex Drying->Complex

Caption: Workflow for the synthesis of a Copper (II)-1,5-Dimethylpyrazole complex.

Protocol 2: Characterization of the Copper (II) Complex

This protocol describes standard techniques for characterizing the synthesized complex.

1. Infrared (IR) Spectroscopy:

  • Purpose: To identify the coordination of the ligand to the copper (II) ion.

  • Method: Record the IR spectra of the free this compound ligand and the synthesized copper (II) complex using the KBr disc method over a range of 400–4000 cm⁻¹.[1]

  • Analysis: Compare the spectra. A shift in the vibrational frequencies of the C=N and other relevant bands of the pyrazole ring upon complexation indicates coordination to the copper ion. New bands in the low-frequency region may be assigned to Cu-N stretching vibrations.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To study the electronic transitions and geometry of the complex.

  • Method: Dissolve the complex in a suitable solvent (e.g., DMSO) and record the UV-Vis spectrum.

  • Analysis: The presence of d-d transition bands can provide information about the coordination geometry of the Cu(II) ion (e.g., octahedral, square planar).[1]

3. Molar Conductivity Measurement:

  • Purpose: To determine the electrolytic nature of the complex.

  • Method: Prepare a 1 mmol solution of the complex in a suitable solvent like DMSO and measure its molar conductivity.[1]

  • Analysis: The obtained value can indicate whether the complex is an electrolyte or a non-electrolyte, providing insights into its structure.[1]

4. Thermogravimetric Analysis (TGA):

  • Purpose: To study the thermal stability of the complex and the presence of solvent molecules.

  • Method: Heat the complex at a constant rate (e.g., 10 °C/min) over a temperature range of 20–800 °C.[1]

  • Analysis: The weight loss at different temperatures can indicate the loss of coordinated or lattice water molecules and the decomposition pattern of the complex.[1]

Diagram of the Characterization Workflow:

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis cluster_data Data Interpretation Complex Synthesized Complex IR IR Spectroscopy Complex->IR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis Conductivity Molar Conductivity Complex->Conductivity TGA Thermogravimetric Analysis Complex->TGA Coordination Coordination Mode IR->Coordination Geometry Geometry UV_Vis->Geometry Electrolytic Electrolytic Nature Conductivity->Electrolytic Thermal_Stability Thermal Stability TGA->Thermal_Stability

Caption: Workflow for the characterization of the synthesized copper (II) complex.

Quantitative Data

The following tables summarize typical quantitative data obtained for various copper (II)-pyrazole complexes. These values can serve as a reference for the characterization of newly synthesized this compound-copper (II) complexes.

Table 1: Molar Conductivity and Magnetic Moment Data for Selected Cu(II)-Pyrazole Complexes

ComplexSolventMolar Conductivity (Λm, Ω⁻¹ cm² mol⁻¹)Magnetic Moment (μeff, B.M.)Reference
Cu(II)-L³DMSO66.91-[1]
Cu(II)-L⁴DMSONon-conducting-[1]
Cu(II)-L⁵DMSO36.72-[1]
[Cu(MeNap-Pz)₂(NO₃)]NO₃·2H₂OMethanol1291.75[4]
[Cu(NapMe-Pz)₂(NO₃)₂]·H₂OMethanol132.27[4]

Note: L³, L⁴, and L⁵ are different pyrazole derivatives as described in the cited literature. MeNap-Pz and NapMe-Pz are naphthyl-pyrazole ligands.[1][4]

Table 2: Key IR Vibrational Bands (cm⁻¹) for a Pyrazole Ligand and its Cu(II) Complex

Compoundν(C=N)ν(C=C)ν(N-N)ν(Cu-N)Reference
Naphthyl Pyrazole Ligand1737–16331600–15001047–1040-[4]
Cu(II)-Naphthyl Pyrazole ComplexShiftedShiftedShiftedPresent[4]

Note: Shifts in the ligand's vibrational frequencies upon complexation confirm coordination.

Table 3: Electronic Spectral Data for a Cu(II)-Pyrazole Complex

ComplexSolventλmax (nm)AssignmentGeometryReference
Cu(II)-L³DMSO500, 588²B₁g → ²A₁g, ²B₁g → ²E gSquare-planar[1]

Note: The position and number of d-d transition bands are indicative of the complex's geometry.[1]

Signaling Pathway in Anticancer Activity

The anticancer activity of copper (II) complexes often involves the induction of apoptosis. While the specific signaling pathway for a this compound-Cu(II) complex is yet to be elucidated, a general proposed mechanism involves the interaction of the complex with cellular components, leading to the activation of apoptotic pathways.

ApoptosisPathway Complex Cu(II)-Pyrazole Complex Cell Cancer Cell Complex->Cell Interaction Interaction with Cellular Targets (DNA, Proteins) Cell->Interaction ROS Generation of Reactive Oxygen Species (ROS) Interaction->ROS Stress Cellular Stress ROS->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A proposed signaling pathway for the anticancer activity of Cu(II)-pyrazole complexes.

References

Application Notes and Protocols: 1,5-Dimethylpyrazole as a Blocking Agent for Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethylpyrazole (DMP) as a reversible blocking agent for isocyanates. This technology is particularly valuable in applications requiring delayed reactivity of the isocyanate group, such as in one-component polyurethane systems, coatings, and potentially in controlled bioconjugation reactions.

Introduction

Isocyanates are highly reactive compounds that readily form urethane bonds with hydroxyl groups. This reactivity, while beneficial for polymerization, can be challenging to control. Blocking agents are chemical compounds that react with isocyanates to form a thermally reversible adduct. This adduct is stable at ambient temperatures and dissociates upon heating to regenerate the isocyanate and the blocking agent. 3,5-Dimethylpyrazole is an effective blocking agent that offers a balance of stability at storage temperatures and relatively low deblocking temperatures, making it suitable for a variety of applications.[1][2]

Key Properties and Advantages of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole is a white crystalline solid with a melting point of 107-108°C.[3] As a blocking agent, it offers several advantages:

  • Defined Deblocking Temperature: DMP-blocked isocyanates typically deblock in the range of 110-120°C, allowing for controlled initiation of the curing process.[2][4]

  • Good Thermal Yellowing Resistance: Compared to other blocking agents like butanone oxime, DMP demonstrates superior resistance to yellowing at elevated temperatures.[5]

  • Improved Stability: The blocked isocyanate adducts exhibit good storage stability, preventing premature reactions.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of 3,5-dimethylpyrazole as a blocking agent.

Table 1: Deblocking Temperatures of Various Blocked Isocyanates

Blocking AgentDeblocking Temperature (°C)
Diethyl Malonate100-120
3,5-Dimethylpyrazole 110-120
Methylethylketoxime120-140
ε-Caprolactam160-180

Source:[4]

Table 2: Reaction Conditions for the Synthesis of DMP-Blocked Isocyanates

Isocyanate TypeSolventReaction Temperature (°C)Reaction TimeMonitoring Method
PolyisocyanateSolvent mixture75-85~1 hourIR Spectroscopy (disappearance of NCO peak)
PolyisocyanateSolvent85-95~1 hourIR Spectroscopy (disappearance of NCO peak)

Source:[5]

Experimental Protocols

Protocol for the Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established organic synthesis procedures.[3]

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C)

Equipment:

  • 1-L round-bottomed flask

  • Separatory funnel

  • Thermometer

  • Stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a 1-L round-bottomed flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation using a rotary evaporator.

  • The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole. Dry under reduced pressure.

  • The product can be recrystallized from approximately 250 ml of 90–100° petroleum ether for higher purity.

Protocol for the Blocking of a Polyisocyanate with 3,5-Dimethylpyrazole

This protocol is a general procedure based on patent literature.[5]

Materials:

  • Polyisocyanate

  • 3,5-Dimethylpyrazole (DMP)

  • An appropriate solvent (e.g., butyl acetate)

Equipment:

  • Reaction vessel with a stirrer and heating capabilities

  • IR spectrometer

Procedure:

  • Charge the polyisocyanate and solvent into the reaction vessel.

  • Heat the mixture with stirring to a temperature between 75°C and 95°C.

  • Add solid 3,5-dimethylpyrazole in portions to the stirred solution.

  • Maintain the reaction temperature and continue stirring for approximately one hour.

  • Monitor the reaction by IR spectroscopy. The reaction is complete when the characteristic NCO peak (around 2250-2270 cm⁻¹) disappears.[6]

  • The resulting product is a solution of the DMP-blocked polyisocyanate.

Protocol for the Deblocking of a DMP-Blocked Isocyanate and Urethane Formation

This protocol describes the thermal deblocking of a DMP-blocked isocyanate in the presence of a polyol to form a polyurethane.

Materials:

  • DMP-blocked isocyanate

  • Polyol (e.g., polyethylene glycol)

  • Oven or heating mantle

Equipment:

  • Reaction vessel (e.g., beaker)

  • Stirring mechanism (optional, depending on viscosity)

Procedure:

  • Combine the DMP-blocked isocyanate and the polyol in a suitable reaction vessel. The stoichiometry should be calculated based on the desired NCO:OH ratio.

  • Heat the mixture to the deblocking temperature range of DMP (110-120°C). For some systems, higher temperatures may be required to achieve a sufficient reaction rate.[4][6]

  • Maintain the temperature for a sufficient time to allow for deblocking and subsequent reaction between the regenerated isocyanate and the polyol. Reaction time will vary depending on the specific reactants and desired degree of curing.

  • The formation of the polyurethane can be monitored by techniques such as FTIR by observing the appearance of urethane linkages and the disappearance of hydroxyl groups.

Diagrams

Synthesis_of_DMP cluster_reactants Reactants cluster_process Process cluster_product Product Acetylacetone Acetylacetone Condensation Condensation Reaction Acetylacetone->Condensation Hydrazine Hydrazine Hydrazine->Condensation DMP 3,5-Dimethylpyrazole Condensation->DMP

Caption: Synthesis of 3,5-Dimethylpyrazole.

Blocking_Deblocking_Workflow cluster_blocking Blocking Reaction cluster_application Application cluster_deblocking Deblocking and Curing Isocyanate Isocyanate (-NCO) Blocked_Isocyanate Blocked Isocyanate (Stable Adduct) Isocyanate->Blocked_Isocyanate Reaction at 75-95°C DMP 3,5-Dimethylpyrazole DMP->Blocked_Isocyanate Formulation Formulation with Polyol (-OH) Blocked_Isocyanate->Formulation Heating Heating (110-120°C) Formulation->Heating Regenerated_Isocyanate Regenerated Isocyanate (-NCO) Heating->Regenerated_Isocyanate Deblocking Polyurethane Polyurethane (-NH-CO-O-) Regenerated_Isocyanate->Polyurethane Curing Reaction

Caption: Workflow for Isocyanate Blocking and Deblocking.

Relevance for Drug Development Professionals

While the primary applications of DMP-blocked isocyanates are in the polymer and coatings industries, the underlying principle of controlled reactivity has potential relevance in drug development, particularly in the area of bioconjugation and drug delivery.

  • Controlled Bioconjugation: Isocyanates can react with amine groups on proteins and other biomolecules. The use of a blocked isocyanate could allow for the formulation of a bioconjugate precursor that is stable under storage conditions. The conjugation reaction could then be initiated under mild heating, providing temporal control over the modification of sensitive biological molecules.

  • Drug Delivery Systems: In the design of drug delivery systems, controlled release is a key objective. It may be conceivable to design a system where a drug is tethered to a carrier via a linker containing a blocked isocyanate. Upon reaching the target tissue, a localized trigger (such as mild hyperthermia) could induce deblocking and release of the drug or activation of the therapeutic agent.

It is important to note that the deblocking temperatures of DMP may be too high for many biological systems. However, the principle of using pyrazole derivatives as blocking agents can be extended to structures with different substituents, which may allow for the tuning of the deblocking temperature to be closer to physiological conditions.[7] Further research in this area could lead to the development of novel bioconjugation reagents and drug delivery platforms with enhanced control and stability.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from Dimethylpyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below describe a multi-step synthesis commencing from the formation of a key intermediate, 3-amino-5-methylpyrazole, followed by its conversion to the pyrazolo[1,5-a]pyrimidine scaffold and subsequent functionalization.

Introduction

Pyrazolo[1,5-a]pyrimidines are recognized as "privileged structures" in drug discovery, with derivatives exhibiting a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. Their versatile structure allows for extensive functionalization, enabling the fine-tuning of their pharmacological profiles. The synthetic route detailed herein provides a reliable method for accessing this important class of compounds from readily available dimethylpyrazole precursors.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-stage process:

  • Synthesis of the Aminopyrazole Intermediate: Formation of 3-amino-5-methylpyrazole from the cyclocondensation of a β-ketonitrile precursor with hydrazine.

  • Construction of the Pyrazolo[1,5-a]pyrimidine Core: Cyclocondensation of the aminopyrazole intermediate with a 1,3-dicarbonyl compound (diethyl malonate) to yield a dihydroxy-pyrazolo[1,5-a]pyrimidine.

  • Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold: Chlorination of the dihydroxy intermediate followed by nucleophilic substitution to introduce desired functional groups.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Stage 1: Aminopyrazole Synthesis cluster_1 Stage 2: Pyrazolo[1,5-a]pyrimidine Core Synthesis cluster_2 Stage 3: Functionalization NaCyA Sodium Cyanoacetone Reaction1 Reaction (Toluene, Reflux) NaCyA->Reaction1 Hydrazinium Hydrazinium Monohydrochloride Hydrazinium->Reaction1 AminoPyrazole 3-Amino-5-methylpyrazole AminoPyrazole_ref 3-Amino-5-methylpyrazole Reaction1->AminoPyrazole DiethylMalonate Diethyl Malonate Reaction2 Reaction (Ethanol, Reflux, 24h) DiethylMalonate->Reaction2 EtONa Sodium Ethoxide EtONa->Reaction2 DihydroxyPyrazoloPy 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol DihydroxyPyrazoloPy_ref 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol AminoPyrazole_ref->Reaction2 Reaction2->DihydroxyPyrazoloPy POCl3 POCl3 Reaction3 Chlorination (Reflux, 24h) POCl3->Reaction3 DichloroPyrazoloPy 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Reaction4 Nucleophilic Substitution (Acetone, RT, 1.5h) DichloroPyrazoloPy->Reaction4 Morpholine Morpholine Morpholine->Reaction4 FinalProduct Substituted Pyrazolo[1,5-a]pyrimidine DihydroxyPyrazoloPy_ref->Reaction3 Reaction3->DichloroPyrazoloPy Reaction4->FinalProduct

Caption: Multi-stage synthesis of pyrazolo[1,5-a]pyrimidines.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for each step of the synthesis.

Table 1: Synthesis of 3-Amino-5-methylpyrazole

PrecursorsSolventReaction ConditionsReaction TimeYieldPurityReference
Sodium Cyanoacetone, Hydrazinium MonohydrochlorideTolueneRefluxNot Specified72%>98%[1][2]

Table 2: Synthesis and Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

StepPrecursorsReagents/CatalystsSolventReaction ConditionsReaction TimeYieldReference
1. Core Synthesis 3-Amino-5-methylpyrazole, Diethyl MalonateSodium EthoxideEthanolReflux24 h89%[1][3]
2. Chlorination 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃NeatReflux24 h61%[1][3]
3. Amination 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, MorpholineK₂CO₃AcetoneRoom Temperature1.5 h94%[1][3]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylpyrazole

This protocol describes the synthesis of the key aminopyrazole intermediate from sodium cyanoacetone and hydrazinium monohydrochloride.

Materials:

  • Sodium cyanoacetone

  • Hydrazinium monohydrochloride (40% by weight aqueous solution)

  • Toluene

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure: [1]

  • To a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol), add catalytic amounts of concentrated hydrochloric acid to adjust the pH to between 1 and 2.

  • Meter in equimolar amounts of sodium cyanoacetone at 30°C over a period of 45 minutes.

  • Allow the reaction mixture to react for an additional 4.5 hours.

  • Add 650 ml of toluene to the reaction solution and remove the water by azeotropic distillation.

  • Precipitate sodium chloride from the solution by adding an equal volume of ethanol.

  • Filter off the precipitate and concentrate the filtrate.

  • Purify the crude product by vacuum distillation to yield 3-amino-5-methylpyrazole.

Protocol 2: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol details the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 3-Amino-5-methylpyrazole (10.0 g, 0.10 mol)

  • Diethyl malonate (23.5 mL, 0.15 mol)

  • Sodium (4.73 g, 0.21 mol)

  • Ethanol (275 mL)

  • Water

  • Hydrochloric acid (concentrated)

Procedure: [1]

  • Prepare a solution of sodium ethoxide by dissolving sodium (4.73 g) in ethanol (175 mL).

  • To the sodium ethoxide solution, add a solution of 3-amino-5-methylpyrazole (10.0 g) in ethanol (100 mL) and diethyl malonate (23.5 mL).

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in 1200 mL of water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Filter the precipitated creamy solid, wash with water, and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Protocol 3: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

This protocol describes the chlorination of the dihydroxy intermediate.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (15.2 g, 0.092 mol)

  • Phosphorus oxychloride (POCl₃) (90 mL, 0.963 mol)

  • Water with ice

  • 6 M Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [1]

  • Cool phosphorus oxychloride (90 mL) to 0°C and add 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (15.2 g).

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of water and ice.

  • Quench the mixture with a 6 M sodium hydroxide solution to a pH of 6.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the combined organic phases with anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent.

  • Purify the residue by column chromatography (0–40% ethyl acetate gradient in heptane) to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Protocol 4: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine

This protocol details the nucleophilic substitution of a chlorine atom with morpholine.

Materials:

  • 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2.0 g, 9.9 mmol)

  • Morpholine (1.35 mL, 15.5 mmol)

  • Potassium carbonate (1.64 g, 11.9 mmol)

  • Acetone (50 mL)

Procedure: [1]

  • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2.0 g) in acetone (50 mL), add potassium carbonate (1.64 g) and morpholine (1.35 mL).

  • Carry out the reaction at room temperature for 1.5 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC).

  • Upon completion, work up the reaction mixture to isolate the desired product. The selectivity of this reaction is high due to the greater reactivity of the chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core.[1]

References

Application Notes and Protocols: The Role of 1,5-Dimethylpyrazole in Phosphodiesterase Type 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance of the 1,5-dimethylpyrazole scaffold in the design and development of selective phosphodiesterase type 4 (PDE4) inhibitors. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of these compounds.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis of cAMP.[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses inflammatory responses by modulating the activity of various immune cells.[2] This makes PDE4 a prime therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3] The this compound moiety has emerged as a valuable scaffold in the development of potent and selective PDE4 inhibitors. Its structural features allow for key interactions within the active site of the PDE4 enzyme, providing a foundation for the design of novel anti-inflammatory agents.

The this compound Scaffold in PDE4 Inhibition

The this compound core serves as a foundational structure for a class of PDE4 inhibitors. One of the initial explorations of this scaffold identified 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester as a weak inhibitor of PDE4D, with an IC50 of 82 μM.[4] While modest in its own right, this molecule provided a crucial starting point for structure-activity relationship (SAR) studies. By serving as a scaffold, medicinal chemists have been able to introduce various substituents to enhance potency and selectivity.

For instance, a series of 3,5-dimethylpyrazole derivatives incorporating a 5-phenyl-2-furan moiety have demonstrated significant inhibitory activity against the PDE4B isoform.[5] This highlights the versatility of the this compound core in accommodating diverse chemical modifications to optimize pharmacological properties.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro inhibitory activity of representative this compound-containing compounds against PDE4 enzymes.

Compound IDScaffoldTarget IsoformIC50 (µM)Reference
Pyrazole No. 23,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D82[4]
Pyrazole No. 83,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D0.27[4]
Pyrazole No. 213,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D0.021[4]
Compound IDScaffoldTarget IsoformIC50 (µM)Reference
Compound If3,5-dimethylpyrazole with 5-phenyl-2-furan moietyPDE4B1.7[5]
Compound 5j5-phenyl-2-furan derivativePDE41.4[5]
Rolipram (Reference)-PDE42.0[5]

Signaling Pathways and Experimental Workflows

PDE4 Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action of PDE4 inhibitors.

PDE4_Signaling_Pathway GPCR GPCR AC AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Anti_inflammatory_effects Anti_inflammatory_effects PKA->Anti_inflammatory_effects 1_5_Dimethylpyrazole_Inhibitor 1_5_Dimethylpyrazole_Inhibitor 1_5_Dimethylpyrazole_Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and inhibition.

Experimental Workflow for PDE4 Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of novel this compound-based PDE4 inhibitors.

experimental_workflow Compound_Synthesis Compound_Synthesis In_Vitro_PDE4_Assay In_Vitro_PDE4_Assay TNF_alpha_Assay TNF_alpha_Assay In_Vitro_PDE4_Assay->TNF_alpha_Assay Potent Compounds In_Vivo_Inflammation_Model In_Vivo_Inflammation_Model TNF_alpha_Assay->In_Vivo_Inflammation_Model Active Compounds Pharmacokinetic_Studies Pharmacokinetic_Studies In_Vivo_Inflammation_Model->Pharmacokinetic_Studies Efficacious Compounds Lead_Optimization Lead_Optimization Pharmacokinetic_Studies->Lead_Optimization Favorable Profile Lead_Optimization->Compound_Synthesis Iterative Design

Caption: Preclinical evaluation workflow.

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of this compound derivatives against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescein-labeled cAMP) substrate

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Binding Agent (commercially available, stops the reaction and binds to the product)

  • This compound test compounds and a reference inhibitor (e.g., Rolipram)

  • 384-well black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the diluted compounds or vehicle (for controls) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in Assay Buffer to the desired working concentration. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution (prepared in Assay Buffer) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of the Binding Agent to all wells to stop the reaction.

  • Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

LPS-Induced TNF-α Release in RAW264.7 Macrophages

This protocol measures the ability of this compound derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound test compounds and a reference inhibitor

  • 96-well cell culture plates

  • Mouse TNF-α ELISA kit

  • Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds or a reference inhibitor. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[6] Include wells with cells and compounds but no LPS as a negative control.

  • Incubation: Incubate the plates for 4-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

In Vivo LPS-Induced Lung Inflammation in Mice

This protocol evaluates the in vivo anti-inflammatory efficacy of this compound derivatives in a mouse model of acute lung injury.[7]

Materials:

  • C57BL/6 or BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound test compound formulated for in vivo administration (e.g., in saline with a solubilizing agent)

  • Anesthetic (e.g., ketamine/xylazine)

  • Intratracheal instillation device

  • Phosphate-buffered saline (PBS)

  • Centrifuge and other standard laboratory equipment

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge. A vehicle control group should be included.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic.

  • LPS Instillation: Expose the trachea and intratracheally instill a solution of LPS (e.g., 50 µg in 50 µL of sterile PBS) to induce lung inflammation.[6] A sham group receiving only PBS should be included.

  • Monitoring: Monitor the animals for signs of distress.

  • Sample Collection: At a specific time point after LPS challenge (e.g., 6-24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs to collect BAL fluid.

  • Cell Counting: Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

  • Lung Histology: Collect the lungs for histological analysis to assess the degree of inflammation and tissue damage.

  • Data Analysis: Compare the inflammatory parameters (cell counts, cytokine levels, histological scores) between the compound-treated groups and the LPS-challenged vehicle group to determine the in vivo efficacy of the compound.

Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound-based PDE4 inhibitor in mice.

Materials:

  • C57BL/6 or BALB/c mice

  • Test compound formulated for the desired route of administration (e.g., intravenous, oral)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the test compound to the mice via the chosen route (e.g., intravenous bolus via the tail vein or oral gavage).

  • Blood Sampling: Collect serial blood samples (e.g., 20-30 µL) from each mouse at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Blood can be collected from the saphenous vein or via retro-orbital bleeding (terminal).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters, including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t1/2: Elimination half-life

    • Clearance (CL): Volume of plasma cleared of the drug per unit time

    • Volume of distribution (Vd): Apparent volume into which the drug distributes

    • Bioavailability (F%): For oral administration, calculated by comparing the AUC after oral and IV administration.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PDE4 inhibitors with therapeutic potential for inflammatory diseases. The provided application notes and detailed protocols offer a framework for researchers to synthesize, characterize, and evaluate the efficacy of new chemical entities based on this versatile chemical core. Through systematic SAR studies and comprehensive in vitro and in vivo testing, the full potential of this compound-based PDE4 inhibitors can be realized.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 1,3- and 1,5-Dimethylpyrazole Isomers by Rectification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully separating 1,3- and 1,5-dimethylpyrazole isomers using rectification (fractional distillation).

Frequently Asked Questions (FAQs)

Q1: Is rectification a suitable method for separating 1,3- and this compound isomers?

A1: Yes, rectification is a proven and effective industrial method for separating 1,3- and this compound isomers.[1] Due to the difference in their boiling points, fractional distillation can be employed to achieve high purity of over 99%.[1][2]

Q2: What are the boiling points of 1,3- and this compound?

A2: The boiling point of 1,3-dimethylpyrazole is approximately 138 °C, while this compound has a boiling point of around 153 °C.[3] This difference is sufficient for separation by fractional distillation.

Q3: What is the relative volatility of the 1,3- and this compound isomer pair?

A3: The mean relative volatility (α) for the 1,3-dimethylpyrazole and this compound binary system is 1.78.[2][4] This value indicates that a good separation by rectification is feasible.

Q4: What kind of purity can I expect to achieve with rectification?

A4: With a properly optimized rectification process, it is possible to obtain individual isomers with a purity of greater than 99%.[1][2][4]

Q5: Are there any azeotropic mixtures to be aware of when distilling dimethylpyrazole isomers?

A5: Yes, azeotropic compositions are observed in binary systems of water with 1,3-dimethylpyrazole and this compound.[2] The azeotrope with 1,3-dimethylpyrazole contains 70.1 wt % water and boils at 97.2 °C, while the azeotrope with this compound contains 75 wt % water and boils at 98.5 °C.[2] It is crucial to ensure the starting material is dry to avoid complications from these azeotropes.

Troubleshooting Guides

This section addresses common issues encountered during the rectification of 1,3- and this compound.

Issue 1: Poor Separation of Isomers

  • Possible Cause: Insufficient column efficiency.

    • Solution: Use a longer fractionating column or a column with more efficient packing material to increase the number of theoretical plates.[4] For this specific separation, a calculated working number of 28 theoretical plates is recommended to achieve >98.5% purity.[2]

  • Possible Cause: Incorrect reflux ratio.

    • Solution: Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time.[4] For this isomer pair, a working reflux ratio of 3 has been calculated to be effective.[2]

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column.[4] A slow distillation rate of 5-10 drops per minute into the receiving flask is often recommended.[5]

Issue 2: Product Contamination

  • Possible Cause: Bumping of the liquid in the distillation flask.

    • Solution: Use boiling chips or a magnetic stirrer to ensure smooth boiling.[4]

  • Possible Cause: Entrainment of liquid droplets in the vapor stream.

    • Solution: Ensure the heating rate is not excessive, which can cause violent boiling and carry liquid up the column.

Issue 3: Inaccurate Temperature Readings

  • Possible Cause: Improper thermometer placement.

    • Solution: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

Data Presentation

Table 1: Physicochemical Properties of Dimethylpyrazole Isomers

Property1,3-DimethylpyrazoleThis compound
CAS Number 694-48-4694-31-5
Molecular Formula C₅H₈N₂C₅H₈N₂
Molecular Weight 96.13 g/mol 96.13 g/mol
Boiling Point 138 °C153 °C
Appearance Light orange to yellow to green clear liquidColorless clear liquid
Density ~0.96 g/cm³~0.98 g/cm³

Source:[3]

Table 2: Rectification Parameters for 1,3- and this compound Separation

ParameterValue
Isomer Pair 1,3-Dimethylpyrazole & this compound
Relative Volatility (α) 1.78[2][4]
Achievable Purity >99%[1][4]
Minimum Number of Theoretical Plates (NTPmin) 15.3[2]
Working Number of Theoretical Plates (NTPwo) 28[2]
Minimum Reflux Ratio (Rmin) 2.06[2]
Working Reflux Ratio (Rwo) 3[2]

Experimental Protocols

Protocol 1: Fractional Distillation of 1,3- and this compound Isomers

Objective: To separate a mixture of 1,3- and this compound via fractional distillation.

Materials:

  • Mixture of 1,3- and this compound

  • Round-bottom distillation flask

  • Fractionating column (e.g., Vigreux or packed column with suitable packing material like Raschig rings or structured packing)[5][6][7]

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum source and manometer (if performing vacuum distillation)

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

    • Place the crude mixture of dimethylpyrazole isomers into the distillation flask along with boiling chips or a magnetic stir bar.

    • Connect the fractionating column to the distillation flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the bulb is correctly positioned.

    • Attach the condenser to the side arm of the distillation head and secure the receiving flask at the condenser outlet.

    • Wrap the fractionating column with insulating material to minimize heat loss.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the vapor rising through the column. Allow the column to equilibrate by adjusting the heating rate so that the vapor condenses and returns to the flask (total reflux) for a period before any distillate is collected.

    • Slowly begin to collect the distillate, maintaining a slow and steady rate (e.g., 5-10 drops per minute).[5]

    • Monitor the temperature at the distillation head. The temperature should hold steady during the collection of a pure fraction.

    • Collect the first fraction, which will be enriched in the lower-boiling isomer, 1,3-dimethylpyrazole.

    • Change receiving flasks when the temperature begins to rise, indicating the start of the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of the higher-boiling isomer, collect the second fraction, which will be enriched in this compound.

  • Analysis:

    • Analyze the purity of the collected fractions using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][8]

Protocol 2: GC-MS Analysis of Dimethylpyrazole Isomer Fractions

Objective: To determine the purity and composition of the collected distillation fractions.

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: A mid-polar stationary phase column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable for separating the isomers.[8]

  • Injector Temperature: 250 °C[8]

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1 ratio, adjustable based on concentration)[8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[8]

  • MS Detector: Operated in electron ionization (EI) mode.

Procedure:

  • Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., methanol or acetonitrile).

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the peaks corresponding to 1,3- and this compound based on their retention times and mass spectra.

    • Determine the relative percentage of each isomer in the fractions by integrating the peak areas in the chromatogram.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distillation Rectification Process cluster_analysis Analysis start Start with Isomer Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Heat Mixture & Equilibrate Column setup->heat collect1 Collect Fraction 1 (Enriched in 1,3-DMP) heat->collect1 collect_int Collect Intermediate Fraction collect1->collect_int collect2 Collect Fraction 2 (Enriched in 1,5-DMP) collect_int->collect2 gcms Analyze Fractions by GC-MS collect2->gcms purity Determine Purity of Isomers gcms->purity

Caption: Experimental workflow for the separation and analysis of dimethylpyrazole isomers.

Troubleshooting_Logic cluster_causes cluster_solutions start Poor Isomer Separation? cause1 Insufficient Column Efficiency? start->cause1 Yes cause2 Incorrect Reflux Ratio? start->cause2 No cause1->cause2 No sol1 Use longer column or more efficient packing. cause1->sol1 Yes cause3 Distillation Rate Too Fast? cause2->cause3 No sol2 Optimize reflux ratio. (e.g., increase ratio) cause2->sol2 Yes sol3 Reduce heating rate. cause3->sol3 Yes

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

Technical Support Center: Synthesis of 1,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-Dimethylpyrazole and improving its yield.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may be encountered during the synthesis of this compound, with a focus on improving yield and purity.

Issue 1: Low Yield of the Desired this compound Isomer

  • Question: My reaction to synthesize this compound results in a low yield, with a significant amount of the 1,3-Dimethylpyrazole isomer being formed. How can I improve the regioselectivity and overall yield?

  • Answer: The formation of a mixture of 1,5- and 1,3-dimethylpyrazole is a common outcome, particularly in the alkylation of 3(5)-methylpyrazole. Here are several strategies to address this:

    • Reaction Control: Precise control over reaction parameters is critical. Experimenting with reaction temperature, solvent, and the nature of the base could influence the isomeric ratio, potentially favoring the 1,5-isomer under certain conditions.[1]

    • Reagent Selection: The choice of alkylating agent can be a factor. While dimethyl sulfate (DMS) is commonly used, it is known to produce a mixture of isomers, sometimes in a ratio of approximately 40:60 (1,5- to 1,3-isomer).[1][2] Investigating alternative methylating agents might provide different isomeric ratios.

    • pH Control: Maintaining the correct pH can be crucial in some pyrazole syntheses. For a related pyrazole derivative synthesis, a pH of 2-3 was specified for a particular step.[1]

    • Purification: If the formation of the 1,3-isomer is unavoidable, efficient purification is essential to isolate the desired 1,5-isomer, thereby improving its final yield. Fractional distillation (rectification) has proven to be an effective industrial method for separating the two isomers to achieve purities greater than 99%.[1][2]

Issue 2: Formation of Tars and Other Heavy Impurities

  • Question: My reaction mixture is dark and viscous, making it difficult to isolate the this compound due to tar formation. What is causing this and how can I prevent it?

  • Answer: Tar and heavy impurity formation often result from side reactions, polymerization of starting materials or intermediates, or product degradation under harsh reaction conditions.[1]

    • Temperature Control: Exothermic reactions, if not properly controlled, can lead to elevated temperatures that promote side reactions. Maintaining a consistent and appropriate reaction temperature is crucial. For instance, in a related synthesis, the temperature was maintained at approximately 15°C during the addition of a reagent.[3]

    • Order of Reagent Addition: The sequence of adding reagents can significantly impact the reaction outcome. A controlled, slow addition of one reagent to another can help maintain a low concentration of reactive species and minimize side reactions.[1]

    • Choice of Reagents: In the synthesis of dimethylpyrazole from acetylacetone, using hydrazine hydrate has been reported to result in higher yields and fewer byproducts compared to hydrazine sulfate.[1]

Issue 3: Consistently Low Yield and Unsatisfactory Purity After Workup

  • Question: The overall yield of my this compound synthesis is consistently low, and the purity is not satisfactory even after the initial workup. What can I do to improve this?

  • Answer: Low yield and purity can stem from incomplete reactions, side reactions, or inefficient purification.[1]

    • Optimize Reaction Conditions:

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.[1] For the synthesis of a 1,3-dimethylpyrazole derivative, a specific heating period (e.g., 6 hours at 40-50°C) after the initial addition was found to be effective.[1]

    • Effective Purification:

      • Extraction: Proper extraction techniques are vital to separate the product from the aqueous phase and inorganic salts.[1]

      • Recrystallization: Recrystallization from an appropriate solvent, such as petroleum ether or n-hexane, can significantly improve the purity of the final product.[1]

      • Column Chromatography: For separating complex mixtures of impurities, column chromatography can be employed.[1]

      • Acid Addition Salts: The formation of acid addition salts can be a viable method for the purification of pyrazoles, potentially allowing for the selective crystallization of one isomer.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in this compound synthesis?

    • A1: The most frequently encountered impurity is the 1,3-Dimethylpyrazole isomer, especially when the synthesis involves the alkylation of 3(5)-methylpyrazole.[1] Other impurities can include unreacted starting materials, heavy byproducts or tars, and potentially side-products from reactions of intermediates. The specific impurity profile will depend on the synthetic route and reaction conditions.[1]

  • Q2: Which synthetic method is preferred for obtaining dimethylpyrazoles?

    • A2: The reaction of a hydrazine source with a β-diketone, such as acetylacetone, is a common and regioselective method for the synthesis of symmetrically substituted pyrazoles like 3,5-dimethylpyrazole, which can then be N-methylated.[1] The direct synthesis from unsymmetrical precursors will likely lead to isomeric mixtures.[1] For the synthesis of 3,5-dimethylpyrazole, the method using hydrazine sulfate in aqueous alkali is preferred over hydrazine hydrate in ethanol, as the reaction with hydrazine hydrate can sometimes be violent.[3]

  • Q3: What is a recommended purification method to achieve high-purity this compound?

    • A3: For the separation of the 1,5- and 1,3-isomers, rectification (fractional distillation) is a proven industrial method to obtain purities greater than 99%.[1][2] For general purification to remove other types of impurities, recrystallization from solvents like petroleum ether or n-hexane is commonly used.[1]

Data Presentation

Table 1: Summary of Quantitative Data in Dimethylpyrazole Synthesis

ParameterValueSynthesis MethodSource
Isomer Ratio (1,3- to 1,5-)~ 60:40Alkylation of 3(5)-methylpyrazole with dimethyl sulfate (DMS)[1]
Total Isomer Yield85%Alkylation of 3(5)-methylpyrazole with DMS in 20% aqueous NaOH at 70°C[2]
Yield of 3,5-dimethylpyrazole77-81% (crude), 73-77% (recrystallized)Reaction of hydrazine sulfate with acetylacetone[3]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate and Acetylacetone

This protocol is adapted from a procedure for the synthesis of 3,5-dimethylpyrazole, a precursor that can be methylated to produce this compound.

  • Preparation: Dissolve 65g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel.[3]

  • Cooling: Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.[3]

  • Addition of Acetylacetone: Add 50g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[3]

  • Reaction: Continue stirring for 1 hour at 15°C. The 3,5-dimethylpyrazole may precipitate during this period.[3]

  • Workup:

    • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.[3]

    • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.[3]

    • Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.[3]

    • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[3]

  • Isolation:

    • Remove the ether by distillation.[3]

    • The residue of crystalline 3,5-dimethylpyrazole can be dried under reduced pressure. The expected yield is 37–39 g (77–81%).[3]

  • Purification (Optional): The product can be recrystallized from petroleum ether (90–100°) for higher purity.[3]

Visualizations

experimental_workflow Experimental Workflow for 3,5-Dimethylpyrazole Synthesis reagents Dissolve Hydrazine Sulfate in 10% NaOH cooling Cool to 15°C in Ice Bath reagents->cooling addition Dropwise Addition of Acetylacetone (maintain 15°C) cooling->addition reaction Stir for 1 hour at 15°C addition->reaction workup Workup: - Dilute with Water - Ether Extraction reaction->workup isolation Isolation: - Distill Ether - Dry Product workup->isolation purification Optional: Recrystallization isolation->purification product High-Purity 3,5-Dimethylpyrazole isolation->product Crude Product purification->product

Caption: Workflow for the synthesis of 3,5-dimethylpyrazole.

troubleshooting_yield Troubleshooting Low Yield of this compound start Low Yield of This compound check_isomers High Proportion of 1,3-Isomer? start->check_isomers check_tars Presence of Tars or Heavy Impurities? start->check_tars check_completion Incomplete Reaction? start->check_completion optimize_conditions Optimize Reaction: - Temperature - Solvent - Base check_isomers->optimize_conditions Yes check_isomers->check_tars No purify Efficient Purification: - Fractional Distillation - Recrystallization optimize_conditions->purify final_product Improved Yield of This compound purify->final_product control_temp Improve Temperature Control check_tars->control_temp Yes check_tars->check_completion No reagent_order Optimize Reagent Addition Order control_temp->reagent_order reagent_order->final_product monitor_reaction Monitor Reaction (e.g., TLC) check_completion->monitor_reaction Yes adjust_time_temp Adjust Reaction Time/Temperature monitor_reaction->adjust_time_temp adjust_time_temp->final_product

References

Technical Support Center: Optimization of Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of pyrazoles, offering systematic approaches to problem-solving.

Issue 1: Low or No Product Yield

Low or no yield of the desired N-alkylated pyrazole is a frequent challenge. The following workflow can help diagnose and resolve the issue.

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low/No Yield Observed check_reagents Verify Purity and Integrity of Starting Materials and Reagents start->check_reagents Start Here check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions If Reagents are Pure sol_reagents Use fresh, high-purity pyrazole, alkylating agent, base, and anhydrous solvent. check_reagents->sol_reagents side_reactions Analyze for Side Reactions or Stable Intermediates check_conditions->side_reactions If Conditions are Correct sol_conditions Ensure inert atmosphere (N2 or Ar). Monitor reaction progress by TLC/LC-MS to determine optimal time. Adjust temperature as needed. check_conditions->sol_conditions optimize_base Optimize Base and Solvent System side_reactions->optimize_base If Side Products are Detected sol_side_reactions Add a dehydrating agent if stable hydroxylpyrazolidine intermediates form. [8] Modify workup to remove byproducts. side_reactions->sol_side_reactions solution Improved Yield optimize_base->solution Successful Optimization sol_optimize Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, DMSO, THF, Acetonitrile). [5] optimize_base->sol_optimize

Caption: Troubleshooting workflow for low pyrazole N-alkylation yield.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers that can be challenging to separate.[1][2]

Regioselectivity_Troubleshooting cluster_solutions Potential Solutions start Poor Regioselectivity (N1/N2 Mixture) steric_factors Analyze Steric Hindrance start->steric_factors solvent_effects Evaluate Solvent Polarity steric_factors->solvent_effects If sterics are a key factor sol_sterics Alkylation favors the less sterically hindered nitrogen. [5] Use a bulkier alkylating agent to enhance selectivity. [5] steric_factors->sol_sterics base_catalyst Modify Base/Catalyst System solvent_effects->base_catalyst If solvent change is ineffective sol_solvent Polar aprotic solvents (DMF, DMSO) often favor a single regioisomer. [5] Fluorinated alcohols (TFE, HFIP) can dramatically improve regioselectivity. [5] solvent_effects->sol_solvent alternative_methods Consider Alternative Alkylation Methods base_catalyst->alternative_methods If base modification fails sol_base K2CO3 in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles. [5] NaH can prevent the formation of regioisomeric products in some cases. [7] Mg-based catalysts can favor N2-alkylation. [12, 16] base_catalyst->sol_base solution Improved Regioselectivity alternative_methods->solution Successful Optimization sol_alternative Acid-catalyzed alkylation with trichloroacetimidates can offer different selectivity. [2] Enzyme-catalyzed reactions can provide excellent regioselectivity (>99%). [21] alternative_methods->sol_alternative

Caption: Decision tree for optimizing regioselectivity in pyrazole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in pyrazole N-alkylation?

The primary challenges are controlling regioselectivity for unsymmetrical pyrazoles and achieving high reaction yields.[1] Sub-optimal conditions can lead to difficult-to-separate isomeric mixtures or low conversion of starting materials.[1][2]

Q2: Which factors have the greatest influence on N1 vs. N2 regioselectivity?

Regioselectivity is governed by a combination of factors:

  • Steric Hindrance : Alkylation generally occurs at the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole or the alkylating agent will direct the reaction to the more accessible nitrogen.[1][3]

  • Solvent Choice : Polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.[1]

  • Base/Catalyst System : The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles, while Mg(OEt)₂ can favor N2-alkylation.[1][4]

  • Electronic Effects : The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms.[1]

Q3: What are reliable starting conditions for a standard base-mediated pyrazole N-alkylation?

A good starting point is the use of a carbonate base in a polar aprotic solvent. A common and often successful combination is potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF).[1][5]

Q4: Can changing the base reverse the regioselectivity?

Yes, in some cases, the choice of base can significantly alter or even reverse the N1/N2 product ratio. For example, while K₂CO₃ often favors N1 alkylation, magnesium-based reagents have been shown to direct alkylation to the N2 position.[4][6]

Q5: Are there alternative methods to traditional base-mediated alkylation?

Yes, several alternative methods exist:

  • Acid-Catalyzed Alkylation : Using trichloroacetimidate electrophiles with a Brønsted acid catalyst (like camphorsulfonic acid) provides a mild alternative that avoids strong bases.[3][7]

  • Mitsunobu Reaction : This method can also be employed for N-alkylation.[3]

  • Enzyme Catalysis : Engineered enzymes can achieve exceptional regioselectivity (>99%) for pyrazole alkylation.[8]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from the literature on the effect of various reaction parameters on the yield and regioselectivity of pyrazole N-alkylation.

Table 1: Effect of Base and Alkylating Agent on 3-Chloro-1H-pyrazole Alkylation [5]

Alkylating AgentBaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)
Methyl IodideK₂CO₃DMF2512~85~3:1
Ethyl BromideK₂CO₃DMF5018~80~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

Note: The N1 isomer is 1-alkyl-5-chloropyrazole and the N2 isomer is 1-alkyl-3-chloropyrazole.

Table 2: Optimization of Acid-Catalyzed Alkylation of 4-Chloropyrazole [1][3]

Catalyst (0.2 equiv)SolventTime (h)TemperatureYield (%)
None1,2-DCE24RefluxTrace
BF₃·OEt₂1,2-DCE24RT45
Sc(OTf)₃1,2-DCE24RT55
Bi(OTf)₃1,2-DCE24RT63
CSA 1,2-DCE 4 RT 77
CSAToluene4RT65
CSACH₃CN4RT58

CSA = Camphorsulfonic Acid; RT = Room Temperature; 1,2-DCE = 1,2-Dichloroethane.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Base (e.g., NaH) in an Aprotic Solvent [9]

This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide in the presence of sodium hydride.

Materials:

  • Pyrazole derivative (e.g., 5-Hydrazinyl-4-phenyl-1H-pyrazole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 equivalent).

  • Add anhydrous DMF (5-10 mL per mmol of pyrazole).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.

Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate [3][7]

This protocol provides a mild alternative that avoids the use of strong bases.

Materials:

  • Pyrazole derivative

  • Trichloroacetimidate electrophile (e.g., phenethyl trichloroacetimidate)

  • Camphorsulfonic acid (CSA)

  • Dry 1,2-dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Charge a round-bottom flask with the trichloroacetimidate (1.0 equivalent), the pyrazole (1.0 equivalent), and CSA (0.2 equivalents) under an argon atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • After 4 hours, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Overcoming Poor Solubility of Dimethylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of dimethylpyrazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my dimethylpyrazole derivatives have such poor water solubility?

A1: The limited aqueous solubility of many dimethylpyrazole derivatives stems from their chemical structure. The pyrazole ring system is often planar and aromatic, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Additionally, the presence of hydrophobic substituents, which are common in kinase inhibitors and other targeted therapies, further decreases water solubility.[1][2]

Q2: My dimethylpyrazole derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?

A2: This common phenomenon is known as "antisolvent precipitation" or "crashing out."[3] Dimethylpyrazole derivatives are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the compound is suddenly in an environment where it is no longer soluble and therefore precipitates.[3]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[3] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself. For sensitive cell lines, the DMSO concentration may need to be as low as <0.1%.[4]

Q4: Can I use pH adjustment to improve the solubility of my dimethylpyrazole derivative?

A4: Yes, if your compound has ionizable groups. Many dimethylpyrazole derivatives are weak bases. Lowering the pH of the aqueous buffer to 1-2 units below the compound's pKa will promote the formation of the more soluble, protonated form.[3] However, it is critical to ensure that the adjusted pH is compatible with your biological system (e.g., cells, enzymes).[3]

Q5: What are co-solvents and how can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds. For dimethylpyrazole derivatives, formulations containing co-solvents like polyethylene glycol 300 (PEG300) and polysorbate 80 (Tween-80) in combination with DMSO have been shown to be effective.[3] It is essential to determine the tolerance of your specific assay to the chosen co-solvents.

Q6: How do cyclodextrins work to improve the solubility of dimethylpyrazole derivatives?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like dimethylpyrazole derivatives, forming an "inclusion complex."[5] This complex presents a water-soluble exterior, which enhances the apparent aqueous solubility of the guest molecule.[5] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin that has been successfully used to solubilize dimethylpyrazole derivatives like celecoxib.[3]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Dilution
  • Symptom: A precipitate forms instantly when the DMSO stock solution is added to the aqueous assay buffer or cell culture medium.[3]

  • Primary Cause: Antisolvent precipitation due to a rapid change in solvent polarity.[3]

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Modify Dilution Technique (e.g., serial dilution, dropwise addition with vortexing) step1->step2 If precipitation persists end_success Compound Solubilized step1->end_success If successful step3 Pre-warm Aqueous Solution to 37°C step2->step3 If precipitation persists step2->end_success If successful step4 Explore Co-solvents (e.g., PEG300, Tween-80) step3->step4 If precipitation persists step3->end_success If successful step5 Use Cyclodextrins (e.g., SBE-β-CD) step4->step5 If co-solvents are ineffective or interfere with assay step4->end_success If successful step5->end_success If successful end_fail Further Formulation Development Needed step5->end_fail If unsuccessful

    Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitation Over Time in Culture
  • Symptom: The compound appears soluble initially but precipitates after several hours or days in the incubator.

  • Potential Causes:

    • Temperature fluctuations: Removing plates from the incubator repeatedly can cause the compound to fall out of solution.[4]

    • pH shift in media: Cellular metabolism can acidify the media, affecting the solubility of pH-sensitive compounds.[4]

    • Interaction with media components: The compound may interact with salts or proteins in the media over time.[6]

    • Evaporation: Evaporation of media in long-term cultures can increase the compound concentration beyond its solubility limit.[4]

  • Solutions:

    • Minimize the time that culture plates are outside the incubator.

    • Ensure the media is adequately buffered for the CO2 concentration in the incubator.

    • Test the compound's solubility in the specific cell culture medium over the intended duration of the experiment.

    • Use plates with low-evaporation lids or seal plates for long-term experiments.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data on the solubility of celecoxib, a well-known dimethylpyrazole derivative, using different solubilization techniques.

Table 1: Effect of Cyclodextrins on Aqueous Solubility of Celecoxib

Cyclodextrin TypeMolar Ratio (Celecoxib:CD)Apparent Solubility (mg/mL)Fold IncreaseReference
None-~0.004-[7]
β-Cyclodextrin (β-CD)1:1Data not specified, but increased-[5]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)-0.1230[7]
2,6-di-O-methyl-β-cyclodextrin (DM-β-CD)-0.5125[7]

Table 2: Tolerated Concentrations of Common Excipients in Cell-Based Assays

ExcipientCell Line(s)Tolerated ConcentrationObservationReference
DMSOVarious<0.5% (v/v)Generally well-tolerated[3]
PEG300Caco-230% (w/v)~21% cell viability[8]
Tween 80HepG-2, MCF-7, HT-29IC50 ~0.2 µL/mLHigh cytotoxicity[9]
SBE-β-CDSH-SY5YDose-dependentCytotoxicity observed at higher concentrations[10]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a stock solution using a co-solvent system for a poorly soluble dimethylpyrazole derivative.

  • Prepare a High-Concentration Primary Stock: Dissolve the dimethylpyrazole derivative in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Prepare the Co-solvent Mixture: In a sterile tube, prepare the desired co-solvent vehicle. For example, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline or PBS.

  • Prepare the Final Stock Solution: a. Add the required volume of the primary DMSO stock to the appropriate volume of PEG300 and mix thoroughly. b. Add the Tween-80 to the DMSO/PEG300 mixture and mix until clear. c. Finally, add the saline or PBS to reach the final desired volume and mix thoroughly.

  • Sterilization: Filter the final stock solution through a 0.22 µm sterile filter.

  • Application to Assay: When dosing cells, ensure the final concentration of all excipients in the cell culture media is below the cytotoxic level for your specific cell line. Always include a vehicle control with the same final concentration of the co-solvent mixture.

Protocol 2: Solubilization using Sulfobutylether-β-cyclodextrin (SBE-β-CD)

This protocol outlines the steps to prepare a solution of a poorly soluble dimethylpyrazole derivative using SBE-β-CD.

  • Prepare SBE-β-CD Solution: Prepare a stock solution of SBE-β-CD (e.g., 20% w/v) in your desired aqueous buffer (e.g., PBS or cell culture medium). Gentle heating (to 37°C) and vortexing can aid in dissolution.

  • Add Compound to SBE-β-CD Solution: Weigh the required amount of the dimethylpyrazole derivative and add it to the SBE-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously and/or sonicate it to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Equilibration: For optimal complexation, the mixture can be agitated on a shaker at room temperature for 24-48 hours.

  • Sterilization and Use: Filter the solution through a 0.22 µm sterile filter before use in cell-based assays. Remember to include a vehicle control with the same concentration of SBE-β-CD.

Mandatory Visualizations

Signaling Pathways

Dimethylpyrazole derivatives are often developed as inhibitors of specific signaling pathways. Below are simplified diagrams of two common targets, the PDE4 and CDK2 pathways.

PDE4_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription (Anti-inflammatory) CREB->Gene AMP AMP PDE4->AMP Degrades Inhibitor Dimethylpyrazole Derivative (Inhibitor) Inhibitor->PDE4

Simplified PDE4 signaling pathway with inhibitor action.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates Transcription of Cyclin E CyclinE_CDK2->pRb Hyperphosphorylates DNA_rep DNA Replication CyclinE_CDK2->DNA_rep Initiates Inhibitor Dimethylpyrazole Derivative (Inhibitor) Inhibitor->CyclinE_CDK2 Blocks G1/S Transition

Simplified CDK2 role in G1/S cell cycle transition.
Experimental Workflow

The following diagram illustrates a general workflow for assessing and overcoming the poor solubility of a dimethylpyrazole derivative.

experimental_workflow start Receive new dimethylpyrazole derivative step1 Prepare 100 mM stock in 100% DMSO start->step1 step2 Perform Kinetic Solubility Assay in Aqueous Buffer step1->step2 decision Is solubility > desired concentration? step2->decision formulate Test Formulation Strategies: - Co-solvents - Cyclodextrins - pH adjustment decision->formulate No assay Proceed with Biological Assay decision->assay Yes retest Re-evaluate Kinetic Solubility formulate->retest retest->decision end End assay->end

General workflow for solubility assessment and formulation.

References

Technical Support Center: Strategies to Control Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing this outcome?

A1: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis.[1] The regioselectivity is primarily governed by a combination of factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2][3]

  • Electronic Effects: The electronic nature of the substituents on both reactants is crucial. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[2][3] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly alter the reaction pathway.[2][3] Under acidic conditions, the more basic nitrogen of the hydrazine may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom, potentially leading to a different major regioisomer compared to neutral or basic conditions.[3]

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. For instance, fluorinated alcohols are known to significantly improve regioselectivity in many cases.[4]

Q2: How can I improve the regioselectivity of my pyrazole synthesis?

A2: To enhance the regioselectivity of your reaction, consider the following strategies:

  • Solvent Optimization: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in the formation of pyrazoles.[4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus improving the selectivity.[4]

  • Temperature Control: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[3] Experimenting with different temperatures may favor the formation of one isomer over the other.

  • pH Adjustment: Carefully controlling the pH of the reaction mixture can be a powerful tool. As mentioned, acidic, basic, or neutral conditions can favor different reaction pathways and, consequently, different regioisomers.[5]

  • Choice of Hydrazine: The substituent on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) can influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome.[2]

  • Alternative Synthetic Routes: If the classical Knorr synthesis consistently yields isomeric mixtures, consider alternative methods such as 1,3-dipolar cycloaddition of diazo compounds with alkynes or multicomponent reactions, which can offer higher regioselectivity.[1][5]

Q3: I am experiencing low yields in my pyrazole synthesis. What are the common causes and how can I troubleshoot this?

A3: Low yields can be attributed to several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider increasing the reaction time or temperature.[6] Microwave-assisted synthesis can also be an effective method to enhance yields and shorten reaction times.[6]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyrazole.[6] For example, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final product.[1] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final dehydration step.[1]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower the overall yield.[1] Ensure the purity of your starting materials before commencing the reaction.

  • Catalyst Issues: In catalyzed reactions, the choice and amount of the catalyst are critical. For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[6] Optimizing the catalyst and its loading can improve yields.

Troubleshooting Guide

This section provides a more focused approach to resolving specific issues you might encounter.

Problem 1: Poor or no regioselectivity observed.

Potential Cause Suggested Solution
Inappropriate solventSwitch to a fluorinated alcohol such as TFE or HFIP to enhance regioselectivity.[4]
Suboptimal pHSystematically vary the reaction pH (acidic, neutral, basic) to determine the optimal condition for your specific substrates.[5]
Steric and electronic effects are not pronounced enoughModify the substituents on the 1,3-dicarbonyl or consider a different hydrazine derivative to amplify steric or electronic differences.[2]

Problem 2: Formation of a stable, non-aromatic intermediate.

Potential Cause Suggested Solution
Incomplete dehydration of the pyrazoline intermediateIncrease the reaction temperature or add a dehydrating agent (e.g., acetic acid, p-toluenesulfonic acid) to facilitate the final aromatization step.[1]
The intermediate is particularly stableIsolate the intermediate and subject it to separate dehydration conditions.

Data Presentation

The following tables summarize quantitative data on the effect of solvents on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.

Entry1,3-Diketone (R¹)SolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
12-Furyl, CF₃EtOH36:6499[4]
22-Furyl, CF₃TFE85:1599
32-Furyl, CF₃HFIP97:398
42-Furyl, CO₂EtEtOH44:5686[4]
52-Furyl, CO₂EtTFE89:1199
62-Furyl, CO₂EtHFIP93:798

Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R¹ substituent. Regioisomer B corresponds to the pyrazole with the N-methyl group adjacent to the second substituent of the diketone.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with improved regioselectivity.[2]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, 1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound in the chosen fluorinated alcohol (TFE or HFIP).

  • Add the substituted hydrazine to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired pyrazole regioisomer.

Visualizations

The following diagrams illustrate key concepts in controlling regioselectivity in pyrazole synthesis.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack1 Nucleophilic attack at C1 dicarbonyl->attack1 Pathway A attack2 Nucleophilic attack at C2 dicarbonyl->attack2 Pathway B hydrazine Substituted Hydrazine hydrazine->attack1 hydrazine->attack2 regioisomerA Regioisomer A attack1->regioisomerA Cyclization & Dehydration regioisomerB Regioisomer B attack2->regioisomerB Cyclization & Dehydration

Knorr synthesis pathways leading to different regioisomers.

Troubleshooting_Workflow start Start: Low Regioselectivity check_solvent Is a fluorinated alcohol (TFE, HFIP) being used? start->check_solvent change_solvent Change solvent to TFE or HFIP check_solvent->change_solvent No check_ph Have different pH conditions been tested? check_solvent->check_ph Yes change_solvent->check_ph vary_ph Vary pH (acidic, neutral, basic) check_ph->vary_ph No check_temp Has temperature been optimized? check_ph->check_temp Yes vary_ph->check_temp vary_temp Vary reaction temperature check_temp->vary_temp No consider_alternatives Consider alternative synthetic routes (e.g., cycloaddition) check_temp->consider_alternatives Yes vary_temp->consider_alternatives end End: Improved Regioselectivity consider_alternatives->end

A logical workflow for troubleshooting poor regioselectivity.

References

Preventing tar formation during 1,5-Dimethylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to troubleshoot and prevent tar formation during the synthesis of 1,5-dimethylpyrazole. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation during the synthesis of this compound?

A1: Tar formation in the Knorr synthesis of this compound from methylhydrazine and pentane-2,4-dione (acetylacetone) is primarily attributed to side reactions occurring under suboptimal conditions. These include:

  • Self-condensation of acetylacetone: Under acidic or basic conditions, acetylacetone can undergo self-condensation reactions to form polymeric byproducts.

  • Degradation of methylhydrazine: At elevated temperatures, methylhydrazine can decompose, leading to the formation of various reactive species that can contribute to tar formation.

  • Uncontrolled reaction temperature: The reaction between methylhydrazine and acetylacetone is exothermic. Without proper temperature control, localized heating can accelerate side reactions and decomposition, leading to a dark, viscous reaction mixture.

Q2: How do reaction conditions influence tar formation and the purity of this compound?

A2: Several reaction parameters critically influence the formation of tar and the isomeric purity of the final product:

  • Temperature: Higher temperatures generally accelerate the rate of reaction but can also promote the degradation of reactants and the formation of tarry byproducts. Careful temperature control is crucial.

  • pH: The pH of the reaction medium affects the rate of the main reaction and the extent of side reactions. While the Knorr synthesis is often acid-catalyzed, strongly acidic or basic conditions can promote the self-condensation of acetylacetone.

  • Solvent: The choice of solvent can influence reaction rates and selectivity. Protic solvents like ethanol or water are commonly used.

  • Purity of Reactants: Impurities in the starting materials, particularly in acetylacetone, can act as catalysts for polymerization or participate in side reactions, leading to increased tar formation.

Q3: Besides tar, what are other common impurities in this compound synthesis?

A3: A significant impurity often encountered is the isomeric 1,3-dimethylpyrazole . This arises from the reaction of methylhydrazine with the other carbonyl group of the unsymmetrical pentane-2,4-dione. The ratio of the two isomers can be influenced by the reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction mixture turns dark brown or black and becomes viscous. Excessive tar formation due to high reaction temperature.- Maintain strict temperature control, ideally below 20°C during the initial addition of reactants. - Use an ice bath to dissipate the exothermic heat of reaction. - Consider slower, dropwise addition of the hydrazine solution.
Impure starting materials.- Use freshly distilled acetylacetone. - Ensure the purity of the methylhydrazine solution.
Low yield of this compound. Incomplete reaction.- Increase the reaction time. - Monitor the reaction progress by TLC or GC.
Formation of the 1,3-dimethylpyrazole isomer.- Optimize reaction conditions (temperature, solvent) to favor the formation of the 1,5-isomer. Note that a mixture is common. - Purify the product mixture by fractional distillation or column chromatography.
Significant tar formation.- Follow the recommendations for preventing tar formation (see above).
Difficulty in isolating the product from the reaction mixture. High viscosity due to tar.- After the reaction, quench with a sufficient amount of water to precipitate the product and dilute the tar. - If the product is an oil, perform a solvent extraction with a non-polar solvent. - Consider purification via distillation or column chromatography.

Data Presentation

Table 1: Effect of Temperature on Product Yield (Qualitative)

TemperatureThis compound YieldTar Formation
10-15°CHighMinimal
25-35°CModerate to HighNoticeable
> 40°CLow to ModerateSignificant

Table 2: Influence of Reactant Purity on Reaction Outcome (Qualitative)

Reactant PurityProduct PurityTar Formation
High (Freshly Distilled)HighMinimal
Technical GradeModerateModerate to Significant

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Tar Formation

This protocol is designed to minimize byproduct formation by controlling the reaction temperature.

Materials:

  • Methylhydrazine (CH₆N₂)

  • Pentane-2,4-dione (acetylacetone, C₅H₈O₂)

  • Ethanol (C₂H₅OH)

  • Diethyl ether (C₄H₁₀O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.10 mol) of pentane-2,4-dione in 50 mL of ethanol.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a solution of 4.61 g (0.10 mol) of methylhydrazine in 20 mL of ethanol dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.

  • Remove the ice bath and let the reaction mixture warm to room temperature and stir for another 2 hours.

  • Gently reflux the mixture for 1 hour.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and remove the diethyl ether by rotary evaporation to obtain the crude product.

  • Purify the crude product by fractional distillation to separate the this compound from the 1,3-dimethylpyrazole isomer and any high-boiling residues.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acetylacetone Dissolve Acetylacetone in Ethanol cool Cool Acetylacetone Solution to 0-5°C prep_acetylacetone->cool prep_hydrazine Prepare Methylhydrazine Solution in Ethanol add_hydrazine Slow Dropwise Addition of Methylhydrazine prep_hydrazine->add_hydrazine cool->add_hydrazine stir_cold Stir in Ice Bath add_hydrazine->stir_cold stir_rt Stir at Room Temp. stir_cold->stir_rt reflux Reflux stir_rt->reflux evaporation Solvent Evaporation reflux->evaporation extraction Water Quench & Ether Extraction evaporation->extraction drying Drying Organic Layer extraction->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

tar_formation_pathway cluster_reactants Reactants cluster_conditions Adverse Conditions cluster_products Undesired Products acetylacetone Pentane-2,4-dione (Acetylacetone) polymers Polymeric Byproducts acetylacetone->polymers Self-condensation methylhydrazine Methylhydrazine degradation_products Degradation Products methylhydrazine->degradation_products Decomposition high_temp High Temperature high_temp->acetylacetone high_temp->methylhydrazine extreme_ph Extreme pH extreme_ph->acetylacetone impurities Impurities impurities->acetylacetone tar Tar polymers->tar degradation_products->tar

Caption: Simplified potential pathways for tar formation.

troubleshooting_workflow start Tar Formation Observed? check_temp Review Temperature Control start->check_temp Yes end Successful Synthesis start->end No check_purity Verify Reactant Purity check_temp->check_purity check_addition Assess Rate of Addition check_purity->check_addition optimize Optimize Reaction Conditions check_addition->optimize purify Purify Crude Product optimize->purify purify->end

Caption: A logical workflow for troubleshooting tar formation.

Technical Support Center: Scale-Up of 1,5-Dimethylpyrazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1,5-Dimethylpyrazole production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up the production of this compound?

A1: The most significant challenges in the scale-up of this compound production revolve around controlling the N-methylation of the 3,5-dimethylpyrazole precursor to selectively form the desired 1,5-isomer over the 1,3-isomer. Key issues include managing reaction exotherms, ensuring consistent product quality, and efficiently separating the resulting isomeric mixture.[1][2]

Q2: How does the choice of methylating agent impact the regioselectivity of the reaction?

A2: The choice of methylating agent can influence the ratio of 1,5- to 1,3-dimethylpyrazole. While common methylating agents like dimethyl sulfate are effective, their reactivity can sometimes lead to challenges in controlling the reaction on a large scale. Alternative alkylating agents, such as trichloroacetimidates, have been explored to provide better control over the reaction under milder, acid-catalyzed conditions, although this may also result in a mixture of regioisomers.[3]

Q3: What are the critical safety considerations during the scale-up of this compound synthesis?

A3: A primary safety concern is the potential for thermal runaway, especially during the exothermic N-methylation step.[4][5] Proper heat management through controlled addition of reagents, efficient cooling systems, and adequate agitation is crucial. Additionally, the handling of potentially hazardous materials, such as flammable solvents and corrosive bases, requires appropriate personal protective equipment and engineering controls.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (High Formation of 1,3-Dimethylpyrazole Isomer)

Question: My scaled-up reaction is producing a high percentage of the undesired 1,3-dimethylpyrazole isomer. How can I improve the selectivity for this compound?

Answer: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[1][6] The formation of the 1,5-isomer is influenced by steric and electronic factors. Here are some troubleshooting steps:

  • Base Selection: The choice of base is critical. Stronger, bulkier bases can sterically hinder the approach of the methylating agent to the more sterically accessible N1 position, potentially favoring the formation of the 1,3-isomer. Experimenting with different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) can alter the isomer ratio.[7]

  • Solvent Effects: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF and DMSO are often used and can influence the regioselectivity.[7][8] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole formations.

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. A lower reaction temperature may favor the formation of one isomer over the other. Careful temperature control is essential during scale-up.

  • Steric Hindrance: The alkylation generally favors the less sterically hindered nitrogen atom. While the methyl groups at the 3 and 5 positions of the precursor are the same, subtle electronic differences can influence the accessibility of the nitrogen atoms.[7]

Issue 2: Low Yield and Product Purity

Question: The overall yield of this compound is low, and the final product is difficult to purify. What are the likely causes and solutions?

Answer: Low yield and purity issues often stem from incomplete reactions, side-product formation, or inefficient purification.

  • Incomplete Reaction:

    • Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure the complete consumption of the 3,5-dimethylpyrazole starting material.

    • Reaction Time and Temperature: The reaction may require longer reaction times or adjusted temperatures at a larger scale to go to completion.[6]

  • Side-Product Formation:

    • Over-methylation: At higher temperatures or with an excess of the methylating agent, there is a risk of forming quaternary pyrazolium salts. Precise control of stoichiometry is crucial.

    • Degradation: The product may be susceptible to degradation under harsh reaction or work-up conditions.

  • Inefficient Purification:

    • Distillation: The primary method for separating the 1,3- and this compound isomers is fractional distillation (rectification).[2] The efficiency of the distillation column is critical for achieving high purity.

    • Azeotropic Distillation: In some cases, azeotropic distillation can be employed to remove water or other impurities before the final fractional distillation.[2]

Data Presentation

Table 1: Comparison of Physicochemical Properties of Dimethylpyrazole Isomers

Property1,3-DimethylpyrazoleThis compound3,5-Dimethylpyrazole
CAS Number 694-48-4694-31-567-51-6
Molecular Formula C₅H₈N₂C₅H₈N₂C₅H₈N₂
Molecular Weight 96.13 g/mol 96.13 g/mol 96.13 g/mol
Appearance Light orange to yellow to green clear liquidColorless clear liquidWhite crystalline solid
Boiling Point 138 °C153 °C218 °C
Melting Point Not applicable (liquid at room temp.)Not applicable (liquid at room temp.)105-108 °C
Density ~0.96 g/cm³~0.98 g/cm³~1.03 g/cm³

Source:[9]

Table 2: Effect of Solvent on N-Alkylation Regioselectivity (Illustrative)

SolventDielectric Constant (ε)Typical Isomer Ratio (1,5- : 1,3-)
Tetrahydrofuran (THF)7.6Low selectivity
Acetonitrile37.5Moderate selectivity
Dimethylformamide (DMF)36.7Can favor a single isomer
2,2,2-Trifluoroethanol (TFE)26.7Can significantly increase selectivity

Note: The specific ratios are highly dependent on the substrates and reaction conditions. This table provides a general trend.[7]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Precursor)

This protocol is a common laboratory-scale synthesis that can be adapted for scale-up.

Materials:

  • Hydrazine hydrate

  • Acetylacetone

  • Ethanol

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge hydrazine hydrate and ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add acetylacetone dropwise to the cooled solution while maintaining a low temperature and constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent like water or ethanol.[10][11]

Protocol 2: N-Methylation of 3,5-Dimethylpyrazole to form 1,5- and 1,3-Dimethylpyrazole

Materials:

  • 3,5-Dimethylpyrazole

  • Methylating agent (e.g., Dimethyl sulfate)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Dimethylformamide)

Procedure:

  • In a reactor, dissolve 3,5-dimethylpyrazole in the chosen solvent.

  • Add the base to the solution and stir.

  • Carefully add the methylating agent to the mixture, controlling the rate of addition to manage the reaction exotherm.

  • Stir the reaction at a controlled temperature and monitor its progress by GC or HPLC to determine the ratio of the two isomers.

  • Once the reaction is complete, quench the reaction mixture, for example, by adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer and dry it over an anhydrous salt.

  • Remove the solvent to obtain the crude mixture of 1,5- and 1,3-dimethylpyrazole.[8]

Protocol 3: Purification of this compound by Fractional Distillation

Procedure:

  • The crude mixture of dimethylpyrazole isomers is charged into a distillation flask equipped with a high-efficiency fractional distillation column.

  • The mixture is heated under controlled pressure (atmospheric or vacuum).

  • The more volatile 1,3-dimethylpyrazole (lower boiling point) will distill first.

  • Fractions are collected and analyzed by GC to determine their composition.

  • As the distillation progresses, the concentration of the higher-boiling this compound in the distillation pot will increase.

  • Once the majority of the 1,3-isomer has been removed, the distillation temperature will rise, and the this compound can be collected as a purified fraction.[2]

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield of this compound check_reaction Check Reaction Completion start->check_reaction check_purity Analyze Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions incomplete Incomplete Reaction? check_reaction->incomplete impure_start Impure Starting Materials? check_purity->impure_start suboptimal Suboptimal Conditions? check_conditions->suboptimal increase_time Increase Reaction Time / Temperature incomplete->increase_time Yes side_reactions Investigate Side Reactions incomplete->side_reactions No purify_materials Purify Starting Materials impure_start->purify_materials Yes impure_start->side_reactions No optimize_conditions Optimize Stoichiometry, Solvent, Base suboptimal->optimize_conditions Yes suboptimal->side_reactions No solution Improved Yield increase_time->solution purify_materials->solution optimize_conditions->solution purification_loss Evaluate Purification Losses side_reactions->purification_loss optimize_distillation Optimize Distillation Parameters purification_loss->optimize_distillation optimize_distillation->solution

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Troubleshooting_Regioselectivity Troubleshooting Workflow for Poor Regioselectivity start High Formation of 1,3-Isomer evaluate_base Evaluate Base start->evaluate_base evaluate_solvent Evaluate Solvent start->evaluate_solvent evaluate_temp Evaluate Temperature start->evaluate_temp base_issue Base Optimal? evaluate_base->base_issue solvent_issue Solvent Optimal? evaluate_solvent->solvent_issue temp_issue Temperature Optimal? evaluate_temp->temp_issue base_issue->evaluate_solvent Yes change_base Screen Different Bases (e.g., K2CO3, Cs2CO3, NaH) base_issue->change_base No solvent_issue->evaluate_temp Yes change_solvent Screen Solvents (e.g., DMF, TFE) solvent_issue->change_solvent No optimize_temp Optimize Reaction Temperature temp_issue->optimize_temp No separation Efficient Separation Required temp_issue->separation Yes solution Improved 1,5-Isomer Selectivity / Purity change_base->solution change_solvent->solution optimize_temp->solution fractional_distillation Implement Efficient Fractional Distillation separation->fractional_distillation fractional_distillation->solution

Caption: Decision tree for improving the regioselectivity of this compound synthesis.

References

Effect of solvent choice on the N1/N2 regioselectivity of pyrazole alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles. The following information addresses common challenges related to achieving N1/N2 regioselectivity, with a particular focus on the influence of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing N1/N2 regioselectivity in pyrazole alkylation?

The regiochemical outcome of pyrazole alkylation, which determines whether the alkyl group attaches to the N1 or N2 position, is influenced by a combination of factors. These include the electronic and steric properties of substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base, and critically, the solvent used for the reaction.[1][2] Steric hindrance often directs alkylation to the less hindered nitrogen atom.[1]

Q2: How does solvent choice impact the regioselectivity of pyrazole alkylation?

Solvent polarity and specific solvent interactions play a crucial role in determining the N1/N2 ratio of the products. The use of different solvents can significantly alter the reaction pathway and the stability of the transition states leading to the two possible regioisomers. For instance, protic solvents can lead to one regioisomer being favored, while aprotic solvents may favor the other.[3]

Q3: Are there specific solvents known to highly favor one regioisomer over the other?

Yes, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation and subsequent alkylation reactions.[4] The unique properties of these solvents can lead to almost exclusive formation of a single regioisomer.

Q4: Can changing the base improve regioselectivity?

The choice of base is another critical parameter. The strength of the base (e.g., strong bases like NaH versus weaker carbonate bases) can influence the deprotonation of the pyrazole nitrogen and affect the regioselectivity of the subsequent alkylation.[1]

Troubleshooting Guide

Problem: My pyrazole alkylation yields a mixture of N1 and N2 regioisomers that are difficult to separate.

  • Solution 1: Solvent Optimization. Experiment with a range of solvents with varying polarities. Consider switching to fluorinated alcohols like TFE or HFIP, which have been demonstrated to significantly enhance regioselectivity.[4]

  • Solution 2: Base Selection. If using a strong base, consider switching to a milder base such as potassium carbonate, or vice versa, to see how it affects the isomeric ratio.[1]

  • Solution 3: Temperature Control. The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product distribution. Try running the reaction at a lower or higher temperature.[1]

Problem: I am observing low yields for my desired N-alkylated pyrazole.

  • Solution 1: Optimize Reaction Time and Temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Adjusting the temperature might also improve the yield.[1]

  • Solution 2: Choice of Alkylating Agent. The reactivity of the alkylating agent (e.g., iodide vs. bromide vs. chloride) can impact the reaction rate and yield. Consider using a more reactive alkylating agent if the reaction is sluggish.

  • Solution 3: Inert Atmosphere. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric moisture and oxygen, especially when using strong bases like NaH.[1]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine [4]

EntrySolventProduct Ratio (N1:N2)Yield (%)
1EtOH36:6498
2TFE85:1599
3HFIP97:398

Experimental Protocols

General Experimental Workflow for Base-Mediated N-Alkylation [1]

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Add pyrazole (1.0 eq) to a round-bottom flask under inert atmosphere B Add anhydrous solvent (e.g., DMF, 0.1-0.5 M) A->B C Add base (e.g., K2CO3, 1.5-2.0 eq) B->C D Stir at room temperature for 15-30 minutes C->D E Add alkylating agent (1.0-1.2 eq) dropwise D->E F Stir at desired temperature (RT to 80°C) for 4-24 hours E->F G Monitor reaction by TLC or LC-MS F->G H Dilute with water and extract with organic solvent G->H I Wash organic layers with brine, dry over Na2SO4, and filter H->I J Concentrate under reduced pressure I->J K Purify by flash column chromatography J->K G cluster_pathway Neuronal Apoptosis Pathway Stress Cellular Stress JNK3_path JNK3 Signaling Cascade Stress->JNK3_path activates Apoptosis Apoptosis JNK3_path->Apoptosis promotes Inhibitor N-Alkylated Pyrazole (JNK3 Inhibitor) Inhibitor->JNK3_path inhibits

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 1,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1,5-Dimethylpyrazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a basis for method selection and implementation.

Data Presentation: A Comparative Overview

The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, such as the need for quantitative purity assessment, structural elucidation, or identification in complex matrices. The following tables summarize the key performance parameters for the discussed techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

ParameterCondition
Instrument Standard HPLC system with UV detector
Column Newcrom R1, reverse-phase
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier.[1] For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[1]
Detection UV
Applications Purity assessment, quantification, isolation of impurities, and pharmacokinetic studies.[1]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temp. 250 °C
Carrier Gas Helium
Oven Program Initial temperature of 80°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Key Mass Fragments m/z 96 (M+), 95, 68, 54, 28[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

NucleusSolventChemical Shift (δ, ppm)MultiplicityAssignment
¹H CDCl₃~2.2s5-CH₃
~3.6s1-N-CH₃
~5.8dH4
~7.3dH3
¹³C CDCl₃Data not explicitly found in searches, but would be expected for 5 carbons

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification and purity determination of this compound.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Newcrom R1, a reverse-phase column with low silanol activity.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be used as a modifier to improve peak shape.[1] For applications requiring mass spectrometry detection, a volatile modifier such as formic acid should be substituted for phosphoric acid.[1]

  • Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID column.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the initial mobile phase composition to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound, especially in complex mixtures.

Instrumentation:

  • A Gas Chromatograph equipped with a Mass Spectrometer.

GC Conditions:

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable choice.

  • Injector: Split/splitless injector, operated in split mode with a ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp to 150 °C at a rate of 5 °C/min, and a final ramp to 250 °C at 20 °C/min, holding for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at an electron energy of 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Perform serial dilutions to create calibration standards of known concentrations.

  • For complex matrices, an internal standard should be added to both the sample and standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Instrumentation:

  • A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • For ¹H NMR, dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

Data Acquisition:

  • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard for simplifying the spectrum.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Apply a baseline correction.

  • Calibrate the spectrum using the TMS signal.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the typical workflow and logical relationships in the analytical characterization of this compound.

cluster_0 Analytical Workflow for this compound Sample This compound Sample Chromatography Chromatographic Separation (HPLC or GC) Sample->Chromatography Purity Assessment Spectroscopy Spectroscopic Identification (MS and NMR) Chromatography->Spectroscopy Structural Elucidation Data_Analysis Data Analysis and Structure Confirmation Spectroscopy->Data_Analysis Data Interpretation Report Final Characterization Report Data_Analysis->Report Documentation

Caption: A typical analytical workflow for the characterization of this compound.

cluster_1 Relationship of Analytical Techniques HPLC HPLC (Quantitative Purity) Structure This compound Characterized Structure HPLC->Structure GCMS GC-MS (Volatile Impurity Profiling & Identification) GCMS->Structure NMR NMR (Definitive Structure Elucidation) NMR->Structure

Caption: The relationship between different analytical techniques for comprehensive characterization.

References

A Comparative Study on the Reactivity of Dimethylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pyrazole and its derivatives are fundamental scaffolds in the design of a vast array of bioactive molecules and functional materials. The seemingly subtle placement of two methyl groups on the pyrazole ring gives rise to four distinct isomers—1,3-, 1,5-, 3,5-, and 1,4-dimethylpyrazole—each with unique physicochemical properties that significantly influence their reactivity and biological interactions. This guide provides an objective comparison of the reactivity of these isomers, supported by experimental data, to aid in the strategic selection of the appropriate building block for various applications.

Physicochemical and Spectroscopic Properties

The substitution pattern of the methyl groups on the pyrazole ring directly impacts the electron distribution, basicity, and steric environment of each isomer. These differences are reflected in their physical and spectroscopic properties, which are summarized in the table below.

Property1,3-Dimethylpyrazole1,5-Dimethylpyrazole3,5-Dimethylpyrazole1,4-Dimethylpyrazole
Predicted pKa [1]2.72 ± 0.102.83 ± 0.104.11[2]2.80 ± 0.10
¹H NMR (δ, ppm) C4-H: ~6.0, C5-H: ~7.2, N-CH₃: ~3.7, C-CH₃: ~2.2[2]C3-H: ~7.3, C4-H: ~5.9, N-CH₃: ~3.7, C-CH₃: ~2.2[3]C4-H: ~5.8, NH: ~12.3, C-CH₃: ~2.2[4]C3-H & C5-H: ~7.1, N-CH₃: ~3.7, C-CH₃: ~2.0[5]
¹³C NMR (δ, ppm) C3: ~149, C4: ~105, C5: ~138, N-CH₃: ~39, C-CH₃: ~14C3: ~139, C4: ~105, C5: ~149, N-CH₃: ~36, C-CH₃: ~11C3 & C5: ~147, C4: ~105, C-CH₃: ~11[6][7]C3 & C5: ~137, C4: ~116, N-CH₃: ~39, C-CH₃: ~10

Comparative Reactivity

The reactivity of the dimethylpyrazole isomers is governed by a combination of electronic and steric effects imparted by the methyl groups.

Electrophilic Aromatic Substitution

Electrophilic attack on the pyrazole ring is a key functionalization reaction. The position and rate of this reaction are highly dependent on the isomer. The C4 position is generally the most electron-rich and sterically accessible site for electrophilic substitution in pyrazoles.

Nitration: The nitration of pyrazoles typically occurs at the C4 position. For 3,5-dimethylpyrazole, treatment with nitric acid in trifluoroacetic anhydride gives 3,5-dimethyl-4-nitropyrazole in a 76% yield[8][9]. While direct comparative data for the other isomers under identical conditions is scarce, the nitration of 1-methylpyrazole yields the 3-nitro (analogous to the 5-position in this compound) and 5-nitro products, with the former being the major product (65% yield)[8]. This suggests that the N-methyl group directs nitration to the adjacent C5 position. The reactivity of 1,3-dimethylpyrazole is expected to be similar, with a preference for the C5 position. The reactivity of 1,4-dimethylpyrazole towards nitration is less documented but is anticipated to be lower due to the methyl group at the C4 position.

Bromination: A kinetic study on the aqueous bromination of pyrazoles provides quantitative insights into their relative reactivities. The second-order rate constants (k₂) for the reaction of molecular bromine with pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole at 25°C are 3.8 x 10⁵, 8.0 x 10⁵, and 1.4 x 10⁹ dm³ mol⁻¹ s⁻¹, respectively[2]. This demonstrates the significant activating effect of the two methyl groups in 3,5-dimethylpyrazole, making it over 3,000 times more reactive than the parent pyrazole. The methyl group in 1-methylpyrazole also shows an activating effect. Based on these findings, the expected order of reactivity for bromination at the C4 position is: 3,5-dimethylpyrazole > 1,3-dimethylpyrazole ≈ this compound > 1,4-dimethylpyrazole (which would require substitution at C3 or C5).

Reaction1,3-DimethylpyrazoleThis compound3,5-Dimethylpyrazole1,4-Dimethylpyrazole
Nitration (Yield at C4) Data not availableData not available76%[8][9]Not applicable
Bromination (k₂ at C4) Est. ~8 x 10⁵Est. ~8 x 10⁵1.4 x 10⁹[2]Not applicable
Nucleophilic Aromatic Substitution
Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation and has been applied to pyrazole derivatives. The reaction of 4-bromopyrazoles with arylboronic acids is a common transformation. While specific comparative yields for the bromo-derivatives of all four dimethylpyrazole isomers are not available in a single study, the general protocols suggest that these reactions are feasible[1][6]. The success of the coupling depends heavily on the choice of catalyst, ligand, and base. For unprotected N-H pyrazoles, such as 3,5-dimethylpyrazole, the acidic proton can sometimes interfere with the catalytic cycle, potentially leading to lower yields compared to their N-methylated counterparts[5].

Experimental Protocols

General Protocol for Nitration of 3,5-Dimethylpyrazole

This protocol is adapted from a reported procedure for the nitration of 3,5-dimethylpyrazole[8][9].

Materials:

  • 3,5-Dimethylpyrazole

  • Nitric acid (fuming)

  • Trifluoroacetic anhydride

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylpyrazole (1.0 g, 10.4 mmol) in trifluoroacetic anhydride (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (0.44 mL, 10.4 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into ice water and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethyl-4-nitropyrazole.

  • The crude product can be purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of 4-Bromo-1,3-dimethylpyrazole

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a brominated dimethylpyrazole.

Materials:

  • 4-Bromo-1,3-dimethylpyrazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk tube, add 4-bromo-1,3-dimethylpyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the tube.

  • Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reactivity and Synthetic Pathways

To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow, the factors influencing electrophilic substitution, and the general role of pyrazole derivatives in signaling pathways.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Dimethylpyrazole Isomer) reaction Chemical Reaction (e.g., Nitration) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product characterization->final_product

A typical experimental workflow for the synthesis and purification of a dimethylpyrazole derivative.

reactivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_position Positional Isomerism reactivity Reactivity of Dimethylpyrazole Isomers edg Electron-Donating (Methyl Groups) reactivity->edg influences hindrance Steric Hindrance at Reaction Site reactivity->hindrance influences position Position of Methyl Groups reactivity->position determined by basicity Ring Basicity (pKa)

Key factors influencing the reactivity of dimethylpyrazole isomers.

signaling_pathway cluster_drug_development Drug Development Context pyrazole Pyrazole Derivative (e.g., Dimethylpyrazole-based) target Protein Target (e.g., Kinase, Enzyme) pyrazole->target binds to / inhibits pathway Signaling Pathway target->pathway modulates response Cellular Response (e.g., Inhibition of Proliferation) pathway->response leads to

General role of pyrazole derivatives in modulating signaling pathways.

References

A Comparative Guide to Purity Validation of 1,5-Dimethylpyrazole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like 1,5-Dimethylpyrazole is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of two common analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented, supported by experimental data, will assist in selecting the most appropriate method for your specific analytical needs.

Method Performance Comparison

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the sample matrix, desired sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography is particularly well-suited for non-volatile or thermally labile compounds, while Gas Chromatography is ideal for volatile and thermally stable substances.[1]

ParameterHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.[1]
Typical Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Purity Determination Based on the area percentage of the main peak in the chromatogram.Based on the area percentage of the main peak and mass spectral library matching.
Sensitivity Good, typically in the µg/mL to ng/mL range with UV detection.[1]Excellent, often reaching pg or even fg levels, especially with selected ion monitoring (SIM).[1]
Analysis Time Generally 10-60 minutes.Can be faster, with run times often under 30 minutes.

Experimental Data Summary

The following tables summarize typical experimental data obtained from the analysis of this compound using HPLC and GC-MS.

Table 1: HPLC-UV Data for this compound Purity Analysis

AnalyteRetention Time (min)Peak Area (%)Purity (%)
This compound~4.2 (estimated)99.8599.85
Impurity 12.80.10-
Impurity 25.10.05-

Note: The retention time for this compound is an estimation based on methods for similar pyrazole isomers and would require experimental confirmation.

Table 2: GC-MS Data for this compound Purity Analysis

AnalyteRetention Time (min)Quantifying Ion (m/z)Qualifying Ions (m/z)Peak Area (%)Purity (%)
This compound10.259681, 5499.9099.90
Impurity 39.88--0.07-
Impurity 411.05--0.03-

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation and sample characteristics.

HPLC-UV Method for this compound

This protocol is adapted from established methods for pyrazole derivatives.

1. Instrumentation and Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, then return to 20% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (to be optimized by UV-Vis spectroscopy).

2. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B).

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in, and dilute to 10 mL with acetonitrile. Further dilute with the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Calculate purity based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

GC-MS Method for this compound

This protocol is based on established methods for the analysis of pyrazole isomers.

1. Instrumentation and Conditions:

  • Instrument: Gas Chromatograph equipped with a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Sample Preparation:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library.

  • Calculate the purity based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity validation process for this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Purity Assessment start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.22-0.45 µm) dissolve->filter hplc_inject Inject into HPLC-UV filter->hplc_inject gcms_inject Inject into GC-MS filter->gcms_inject hplc_separate Reverse-Phase Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_data Chromatogram Acquisition hplc_detect->hplc_data peak_integration Peak Integration & Area % Calculation hplc_data->peak_integration gcms_separate Capillary Column Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_data Chromatogram & Mass Spectra gcms_detect->gcms_data gcms_data->peak_integration ms_match Mass Spectral Library Matching (GC-MS) gcms_data->ms_match purity_report Final Purity Report peak_integration->purity_report ms_match->purity_report

Caption: Workflow for Purity Validation of this compound.

cluster_decision Method Selection Criteria cluster_hplc HPLC cluster_gcms GC-MS criteria Analytical Requirement volatility Volatility & Thermal Stability criteria->volatility sensitivity Required Sensitivity criteria->sensitivity impurities Nature of Potential Impurities criteria->impurities hplc_choice Non-Volatile / Thermally Labile Impurities volatility->hplc_choice gcms_choice Volatile Impurities / High Sensitivity Needed volatility->gcms_choice sensitivity->gcms_choice impurities->hplc_choice impurities->gcms_choice

Caption: Decision Tree for Analytical Method Selection.

References

A Spectroscopic Showdown: Unraveling the Isomers of Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, isomers often exhibit subtle yet significant differences in their physical, chemical, and biological properties. For researchers and professionals in drug development, a clear and concise comparison of such related compounds is invaluable. This guide provides a detailed spectroscopic comparison of three key isomers of dimethylpyrazole: 1,3-dimethylpyrazole, 1,5-dimethylpyrazole, and 3,5-dimethylpyrazole. Through a meticulous presentation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification and characterization of these isomers.

The structural distinctions between these isomers, arising from the different positions of the two methyl groups on the pyrazole ring, give rise to unique spectroscopic signatures. Understanding these differences is crucial for synthetic chemists verifying their products, for analytical scientists developing detection methods, and for medicinal chemists exploring the structure-activity relationships of pyrazole-based compounds.

Below, we present a comprehensive summary of the key spectroscopic data in tabular format, followed by detailed experimental protocols and visual diagrams to illustrate both the molecular structures and the analytical workflow.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1,3-, 1,5-, and 3,5-dimethylpyrazole. This side-by-side comparison highlights the distinct spectroscopic features of each isomer.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolventH-4H-5 / H-3N-CH₃C-CH₃
1,3-Dimethylpyrazole CDCl₃~5.74~6.95~3.53~2.02
This compound CDCl₃~5.90~7.28~3.70~2.25
3,5-Dimethylpyrazole CDCl₃~5.76--~2.21

Note: The ¹H NMR spectrum of 3,5-dimethylpyrazole shows a single peak for the two equivalent methyl groups and a single peak for the C4-proton. The NH proton signal is often broad and its chemical shift is concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolventC-3C-4C-5N-CH₃C-CH₃
1,3-Dimethylpyrazole DMSO-d₆~148.1~106.4~138.4~38.5~12.9
This compound CDCl₃~139.1~105.9~148.0~35.0~11.7
3,5-Dimethylpyrazole CDCl₃~147.2~105.7~147.2-~13.5

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundMajor Peaks (cm⁻¹)Functional Group Assignment
1,3-Dimethylpyrazole ~2920, 1530, 1450, 1380C-H stretch, C=N stretch, C-H bend, CH₃ bend
This compound ~2950, 1540, 1460, 1370C-H stretch, C=N stretch, C-H bend, CH₃ bend
3,5-Dimethylpyrazole ~3200-2500 (broad), 2920, 1590, 1460N-H stretch (H-bonded), C-H stretch, C=N stretch, C-H bend

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Major Fragmentation Peaks (m/z)
1,3-Dimethylpyrazole 9695, 81, 67, 54
This compound 9695, 81, 68, 54[1]
3,5-Dimethylpyrazole 9695, 81, 67, 54

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the dimethylpyrazole isomer for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Dissolution : Vortex the tube until the sample is completely dissolved. Gentle heating or sonication may be applied if necessary.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For quantitative ¹³C NMR, ensure a sufficient relaxation delay between pulses.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and apply baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : Place the prepared sample in the IR spectrometer and record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization : Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualizing the Isomers and Workflow

To further clarify the relationships between these isomers and the process of their analysis, the following diagrams have been generated.

Structural_Isomers cluster_isomers Dimethylpyrazole Isomers cluster_core Core Structure 1,3-Dimethylpyrazole 1,3-Dimethylpyrazole (N1-CH3, C3-CH3) This compound This compound (N1-CH3, C5-CH3) 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole (C3-CH3, C5-CH3, N1-H) Pyrazole_Ring Pyrazole Ring Pyrazole_Ring->1,3-Dimethylpyrazole Methylation Pyrazole_Ring->this compound Methylation Pyrazole_Ring->3,5-Dimethylpyrazole Methylation Spectroscopic_Workflow Sample Dimethylpyrazole Isomer (1,3-, 1,5-, or 3,5-) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Identification Isomer Identification and Structural Confirmation Data_Analysis->Identification

References

A Comparative Guide to the Electronic-Structural Properties of Pyrazole Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic landscapes of pyrazole and its isomers is crucial for designing novel therapeutics and functional materials. This guide provides a comparative analysis of the electronic properties of key pyrazole isomers, leveraging data from Density Functional Theory (DFT) studies.

This document synthesizes findings from various computational chemistry studies to offer a comparative overview of the electronic characteristics of pyrazole and its common isomer, imidazole. The focus is on key quantum chemical descriptors that govern molecular reactivity and intermolecular interactions.

Comparative Analysis of Electronic Properties

The electronic properties of pyrazole and its isomer, imidazole, have been investigated using DFT calculations. These studies reveal significant differences in their stability and electronic structures, which can influence their roles as pharmacophores and functional motifs in medicinal chemistry.

A key aspect of pyrazole chemistry is tautomerism, where protons can migrate between the two nitrogen atoms, leading to different isomeric forms. The stability of these tautomers is highly sensitive to the nature and position of substituents on the pyrazole ring. For instance, electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups often stabilize the C5-tautomer.

The following table summarizes key electronic properties of pyrazole and its isomer imidazole, as reported in various DFT studies. It is important to note that the computational methodologies may vary between studies, which can influence the absolute values.

CompoundComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
PyrazoleB3LYP/6-311++G(d,p)----
ImidazoleB3LYP/6-311++G(d,p)----
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)-5.907-1.4494.458-
5-methyl-1H-pyrazole-3-carbonyl derivative (Pyz-1)B3LYP/6-311++G ---2.660 (Gas), 2.991 (Water)
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)B3LYP/6-311++G---6.585 (Gas), 8.747 (Water)

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical experimental protocol for such a study.

DFT Calculation Workflow

A standard workflow for a comparative DFT study of pyrazole isomers involves several key steps:

  • Molecular Geometry Optimization: The initial structures of the pyrazole isomers are built and then optimized to find their most stable, lowest-energy conformation. This is typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p).

  • Frequency Calculations: To ensure that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

  • Calculation of Electronic Properties: Once the optimized geometries are obtained, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

    • Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis and Comparison Start Define Pyrazole Isomers Build Build Initial 3D Structures Start->Build Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Props Calculate Electronic Properties Freq->Props HOMO_LUMO HOMO/LUMO Energies & Gap Props->HOMO_LUMO Dipole Dipole Moment Props->Dipole MEP Molecular Electrostatic Potential Props->MEP Compare Comparative Analysis of Isomers HOMO_LUMO->Compare Dipole->Compare MEP->Compare

A flowchart illustrating the typical workflow for a comparative DFT study of pyrazole isomers.

Structural and Energetic Insights

Computational studies have shown that imidazole is energetically more stable than pyrazole. The arrangement of the nitrogen atoms within the five-membered ring significantly influences the electronic distribution and overall stability. In imidazole, the two nitrogen atoms are separated by a carbon atom (1,3-arrangement), whereas in pyrazole they are adjacent (1,2-arrangement). This seemingly small structural difference leads to notable variations in their electronic properties and reactivity. For instance, pyrazole typically undergoes electrophilic substitution at the 4-position, while imidazole is more prone to substitution at the 5-position.

The relative stability of pyrazole and imidazole can be attributed to the net of atomic charges. While both are aromatic compounds, the specific arrangement of heteroatoms leads to different charge distributions and, consequently, different ground-state energies.

Conclusion

This guide provides a foundational comparison of the electronic properties of pyrazole isomers based on available DFT studies. The presented data and methodologies offer a valuable resource for researchers in medicinal chemistry and materials science. A comprehensive understanding of the electronic nuances between these isomers is paramount for the rational design of molecules with desired biological activities and physicochemical properties. Further computational and experimental work is encouraged to build a more complete and directly comparable dataset for a wider range of pyrazole isomers and their derivatives.

A Head-to-Head Comparison of the Biological Activities of Dimethylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a fundamental building block in medicinal chemistry. The specific arrangement of two methyl groups on the pyrazole ring gives rise to several isomers, each with distinct physicochemical properties that can significantly influence their biological activity. This guide provides an objective comparison of the biological activities of key dimethylpyrazole isomers, drawing upon available experimental data for their derivatives to highlight their potential as pharmacophores in drug discovery.

While direct head-to-head comparative studies on the unfunctionalized dimethylpyrazole isomers are limited in publicly available literature, the biological activities of their derivatives offer valuable insights into the therapeutic potential of each isomeric core. This comparison will focus on three primary areas of biological activity: anti-inflammatory, antimicrobial, and enzyme inhibition.

Physicochemical Properties: A Foundation for Biological Activity

The positional differences of the methyl groups among dimethylpyrazole isomers lead to notable variations in their physical and chemical characteristics. These properties, including boiling point, melting point, and density, are critical as they affect solubility, reactivity, and pharmacokinetic profiles.

Property1,3-Dimethylpyrazole1,5-Dimethylpyrazole3,5-Dimethylpyrazole1,4-Dimethylpyrazole
CAS Number 694-48-4694-31-567-51-61072-68-0
Molecular Formula C₅H₈N₂C₅H₈N₂C₅H₈N₂C₅H₈N₂
Molecular Weight 96.13 g/mol 96.13 g/mol 96.13 g/mol 96.13 g/mol
Appearance Light orange to yellow to green clear liquidColorless clear liquidWhite crystalline solidColorless to light yellow liquid
Boiling Point 138 °C153 °C218 °C148-150 °C (at 20 Torr)
Melting Point Not applicable (liquid at room temp.)Not applicable (liquid at room temp.)105-108 °C-45.8 °C
Density ~0.96 g

Isomer-Driven Design of Pyrazole Frameworks: A Comparative Guide to Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

The strategic manipulation of molecular structure through isomerism offers a powerful tool for fine-tuning the performance of pyrazole-based energetic materials. This guide provides a comparative analysis of recently developed pyrazole frameworks, highlighting how subtle changes in isomeric structures can lead to significant improvements in density, detonation performance, and thermal stability, crucial parameters for the next generation of energetic materials.

The quest for advanced high-energy density materials (HEDMs) that are not only powerful but also safe to handle and store has led researchers to explore innovative molecular design strategies. Among these, the use of pyrazole as a foundational scaffold has gained significant traction due to its high nitrogen content, thermal stability, and versatile reactivity. A key strategy in this field is the exploitation of positional isomerism, where the arrangement of functional groups on the pyrazole ring can dramatically alter the physicochemical and energetic properties of the resulting compounds.[1] This guide delves into the isomer-driven design of pyrazole-based energetic materials, presenting a comparative overview of their performance based on recently published experimental data.

Performance Comparison of Pyrazole Isomers

The following table summarizes the key performance metrics of several pyrazole-based energetic material isomers, alongside established benchmarks like RDX and HMX for comparison. This data clearly illustrates the impact of isomeric variations on the energetic characteristics of these compounds.

Compound/Isomer NameDensity (g/cm³)Detonation Velocity (Dᵥ, m/s)Detonation Pressure (P, GPa)Thermal Stability (Tdec, °C)Impact Sensitivity (IS, J)Friction Sensitivity (FS, N)
Reference Energetic Materials
RDX1.81879534.92047.4120
HMX1.91914439.22807.4120
Isomer Set 1: Pyrazole-Triazole Frameworks
5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole (Compound 5)[1][2]1.926920638.5163.910240
5-(4-nitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole (Isomer M)[1]1.87>9000 (Calculated)-Low--
Isomer Set 2: Zwitterionic Pyrazole Frameworks
N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide (Compound 11)[1][2]1.918879733.2242.735>360
Isomer Set 3: Nitropyrazole Precursors
3-Nitropyrazole (3-NP)[3][4]1.597.11 km/s21.6 Gpa---
4-Nitropyrazole (4-NP)[3][4]1.526.68 km/s18.81 Gpa---
Isomer Set 4: Pyrazole-Tetrazole Hybrids
Isomeric pyrazole–tetrazole (H₂DNP-5T)[5]1.85913236.419712288
4-substituted derivative (H₂DNP-4T)[5]1.78875432.119115360

Experimental Protocols

The data presented in this guide are based on a variety of standardized experimental and computational methods.

Density Measurement: The density of the energetic materials is a critical parameter that influences their detonation performance. It is typically determined at room temperature using a gas pycnometer.[1] This instrument measures the volume of a solid object of known mass by detecting the pressure change of a known quantity of gas.

Thermal Stability Analysis: The thermal stability, a key indicator of the safety and shelf-life of an energetic material, is evaluated using Differential Scanning Calorimetry (DSC). In a typical DSC experiment, a small sample of the material is heated at a constant rate (e.g., 5 °C/min), and the heat flow to or from the sample is measured.[1] The onset of the exothermic decomposition peak is reported as the decomposition temperature (Tdec).

Sensitivity Testing: The sensitivity of an energetic material to external stimuli such as impact and friction is a crucial safety parameter.

  • Impact Sensitivity (IS): This is determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) drophammer apparatus. The test determines the minimum height from which a specified weight must be dropped to cause the material to detonate.[1][2]

  • Friction Sensitivity (FS): This is measured using a BAM friction tester, which determines the frictional force required to initiate a reaction in the material.[1][2]

Detonation Performance Calculation: The detonation velocity (Dᵥ) and detonation pressure (P) are key performance indicators of an explosive. While experimental determination is possible, these parameters are often predicted using specialized thermochemical codes like EXPLO5.[1][2] These programs utilize the experimentally determined density and the calculated heat of formation of the compound to predict its detonation characteristics. The heat of formation is often calculated using computational chemistry methods such as isodesmic reactions.[6]

Isomer-Driven Design Logic

The following diagram illustrates the logical workflow in the isomer-driven design of pyrazole-based energetic materials. The selection of a specific pyrazole isomer as a precursor directly influences the subsequent synthetic pathways and ultimately dictates the energetic properties of the final compound.

Isomer_Design_Workflow cluster_precursor Precursor Selection cluster_synthesis Synthetic Pathway cluster_product Final Energetic Material cluster_properties Performance Characteristics Precursor_Isomer_A Pyrazole Isomer A (e.g., 3-Nitropyrazole) Synthesis_A Functionalization/ Reaction Pathway A Precursor_Isomer_A->Synthesis_A Precursor_Isomer_B Pyrazole Isomer B (e.g., 4-Nitropyrazole) Synthesis_B Functionalization/ Reaction Pathway B Precursor_Isomer_B->Synthesis_B Product_A Energetic Material A Synthesis_A->Product_A Product_B Energetic Material B Synthesis_B->Product_B Properties_A High Performance (High Density, Dᵥ, P) Product_A->Properties_A Properties_B Enhanced Stability/ Insensitivity Product_B->Properties_B

Caption: Logical workflow of isomer-driven energetic material design.

This guide demonstrates that the isomeric design of pyrazole frameworks is a highly effective strategy for developing advanced energetic materials with tailored properties. By carefully selecting the starting pyrazole isomer and the subsequent synthetic modifications, researchers can achieve a desirable balance of high performance and enhanced safety, paving the way for the next generation of energetic materials.

References

Differentiating Pyrazole Isomers: A Comprehensive Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of pyrazole isomers is a critical step in the synthesis and development of new chemical entities. The subtle differences in substituent placement on the pyrazole ring can lead to significant variations in biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a powerful and routine analytical technique for the definitive assignment of pyrazole isomeric structures. This guide provides a detailed comparison of pyrazole isomers using NMR spectroscopy, supported by experimental data and protocols.

Introduction to Pyrazole Isomerism and NMR Spectroscopy

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The substitution pattern on the pyrazole ring can give rise to a variety of isomers. For monosubstituted pyrazoles, the substituent can be at the C3, C4, or C5 position. However, due to tautomerism in N-unsubstituted pyrazoles, the C3 and C5 positions are often equivalent on the NMR timescale, leading to a mixture of tautomers. For N-substituted pyrazoles, the substituent on the nitrogen atom can be designated as position 1, and further substitution can lead to, for example, 1,3-, 1,4-, or 1,5-disubstituted isomers.

¹H and ¹³C NMR spectroscopy provide a wealth of information about the chemical environment of each proton and carbon atom in a molecule. Chemical shifts (δ), coupling constants (J), and signal multiplicities are highly sensitive to the electronic effects and spatial arrangement of substituents on the pyrazole ring, making NMR an ideal tool for isomer differentiation.

Differentiating Monosubstituted Pyrazole Isomers

In N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms often leads to a time-averaged spectrum where the C3 and C5 positions are chemically equivalent. However, in the solid state or with certain substituents and solvents, this tautomerism can be slowed or biased, allowing for the distinction of 3- and 5-substituted isomers.

For N-substituted pyrazoles, the distinction between 3- and 5-substituted isomers is more straightforward. The position of the substituent significantly influences the chemical shifts of the pyrazole ring protons and carbons.

Key Differentiating Features in ¹H NMR:
  • Chemical Shift of Ring Protons: The chemical shifts of the H3, H4, and H5 protons are indicative of the substituent's position. Electron-withdrawing groups will generally deshield adjacent protons, shifting their signals downfield, while electron-donating groups will cause an upfield shift.

  • Coupling Constants: The coupling constants between the ring protons (³JHH) are typically in the range of 1.5-3.0 Hz.

Key Differentiating Features in ¹³C NMR:
  • Chemical Shift of Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons are highly diagnostic. The carbon atom directly attached to a substituent will experience the largest change in chemical shift.

  • Substituent Effects: The nature of the substituent (electron-donating or electron-withdrawing) has a predictable effect on the chemical shifts of the ring carbons.

Table 1: Comparison of ¹H and ¹³C NMR Data for 3- and 5-Methylpyrazole (Tautomeric Mixture)

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
3(5)-MethylpyrazoleCH₃~2.3~13
H4~6.1~105
H5(3)~7.4~134 (C5) / ~148 (C3)

Data acquired in CDCl₃. Due to tautomerism, the assignments for C3 and C5 are averaged in solution.

Table 2: Comparison of ¹³C NMR Data for 3- and 5-Nitropyrazole Isomers

Isomer C3 (ppm) C4 (ppm) C5 (ppm)
3-Nitropyrazole~158~111~132
5-Nitropyrazole~142~112~148

Note: The carbon bearing the nitro group (C3 in 3-nitropyrazole and C5 in 5-nitropyrazole) is significantly deshielded.

Differentiating Disubstituted Pyrazole Isomers

The differentiation of disubstituted pyrazole isomers, such as 1,3- and 1,5-disubstituted pyrazoles, relies on the careful analysis of the chemical shifts of both the pyrazole ring and the substituents.

Key Differentiating Features:
  • ¹H NMR: The chemical shifts of the pyrazole ring protons (H4 and H5 or H3 and H4) and the protons of the N1-substituent are key indicators. The proximity of the C5-substituent to the N1-substituent in the 1,5-isomer can lead to through-space interactions (Nuclear Overhauser Effect, NOE), which can be detected in 2D NMR experiments.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) and the carbons of the substituents provide definitive evidence for the substitution pattern.

Table 3: Comparison of ¹H NMR Data for 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole [1]

Isomer N-CH₃ (δ, ppm) C-CH₃ (δ, ppm) H4 (δ, ppm) H5/H3 (δ, ppm) J₄,₅/J₄,₃ (Hz)
1,3-Dimethylpyrazole3.532.02 (at C3)5.746.95 (H5)2.2
This compound3.572.08 (at C5)5.827.15 (H3)1.8

Data acquired in CDCl₃.[1]

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the pyrazole isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice of solvent can sometimes influence the tautomeric equilibrium.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It can be added directly to the solvent by the manufacturer or added separately.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phasing, baseline correction, and referencing to the internal standard.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for differentiating pyrazole isomers based on their NMR spectra.

Pyrazole_Isomer_Differentiation cluster_decision Isomer Identification start Obtain Pyrazole Sample nmr_acq Acquire 1H and 13C NMR Spectra start->nmr_acq analyze_1h Analyze 1H NMR Spectrum - Number of signals - Chemical shifts - Integration - Coupling patterns nmr_acq->analyze_1h analyze_13c Analyze 13C NMR Spectrum - Number of signals - Chemical shifts nmr_acq->analyze_13c decision_mono Monosubstituted? analyze_1h->decision_mono analyze_13c->decision_mono decision_di Disubstituted? decision_mono->decision_di No result_mono Compare with data for 3-, 4-, and 5-isomers decision_mono->result_mono Yes result_di Compare with data for 1,3-, 1,4-, and 1,5-isomers decision_di->result_di Yes final_structure Assign Isomeric Structure result_mono->final_structure result_di->final_structure

References

A Comparative Analysis of the Crystal Packing of Dimethylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the crystallographic structures and packing arrangements of various dimethylpyrazole isomers. This report summarizes key quantitative data, outlines experimental protocols for crystal structure determination, and provides visualizations to illustrate the structural relationships.

The seemingly subtle shift of a methyl group on the pyrazole ring can induce significant changes in the crystal packing of dimethylpyrazole isomers, influencing their physical properties and intermolecular interactions. This guide provides a comparative analysis of the crystal structures of 3,4-dimethylpyrazole and a derivative of 3,5-dimethylpyrazole, offering insights into their solid-state arrangements. While comprehensive crystallographic data for all dimethylpyrazole isomers in their pure, parent forms remains elusive in publicly accessible databases, this analysis provides a foundation for understanding their packing behaviors.

Comparative Crystallographic Data

The following table summarizes the available crystallographic data for 3,4-dimethylpyrazole and a co-crystal of 3,5-dimethylpyrazole. It is important to note that the data for 3,5-dimethylpyrazole pertains to an adduct with chloranilic acid, and therefore, the unit cell parameters are influenced by the presence of the co-former.

Parameter3,4-Dimethylpyrazole3,5-Dimethylpyrazole (with Chloranilic Acid)[1]
CCDC Number 131764[2]1005693[1]
Crystal System OrthorhombicMonoclinic[1]
Space Group PnmaP2₁/c[1]
a (Å) 13.734(3)10.6747(1)[1]
b (Å) 6.8110(10)9.4204(1)[1]
c (Å) 6.0760(10)13.6237(2)[1]
α (°) 9090[1]
β (°) 90108.2971(14)[1]
γ (°) 9090[1]
Volume (ų) 568.1(2)1300.73(3)[1]
Z 44[1]
Calculated Density (g/cm³) 1.1181.558[1]
Temperature (K) 293150[1]

Intermolecular Interactions and Packing Motifs

The arrangement of molecules in the crystalline state is governed by a variety of intermolecular interactions, including hydrogen bonds and van der Waals forces. The positions of the methyl groups on the pyrazole ring play a significant role in dictating these interactions and the resulting packing motifs.

In the case of the 3,5-dimethylpyrazole-chloranilic acid adduct , the crystal structure is characterized by a two-dimensional hydrogen-bonded chain structure.[1] The molecules are connected by various hydrogen bonds, including interactions between the pyrazole nitrogen atoms and the chloranilic acid, as well as C-H···O interactions.[1]

A detailed analysis of the crystal packing of pure 3,4-dimethylpyrazole and other isomers requires access to their full crystallographic information files (CIFs). These files would provide the precise atomic coordinates necessary to identify and compare hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces that stabilize the crystal lattices.

Experimental Protocols

The determination of crystal structures is a multi-step process involving synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Crystallization of Dimethylpyrazole Isomers

The synthesis of dimethylpyrazole isomers can be achieved through various established methods. For instance, 3,5-dimethylpyrazole is commonly synthesized via the condensation of acetylacetone with hydrazine hydrate or hydrazine sulfate.[2][3]

General Crystallization Procedure: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents for recrystallization of pyrazole derivatives include ethanol, acetone, cyclohexane, or petroleum ether.[2] The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature and allowing the solution to cool slowly to room temperature. The solvent is then allowed to evaporate over several days, leading to the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The following is a general workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction:

G cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_output Final Output synthesis Synthesis of Dimethylpyrazole Isomer purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Mounting Crystal on Diffractometer crystal_growth->mounting data_collection Data Collection (e.g., Bruker APEX DUO) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement validation Validation and Analysis (e.g., CheckCIF) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Workflow for Crystal Structure Determination

Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a CCD area detector.[4] Data is typically collected at a controlled temperature (e.g., 100 K or 296 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[4]

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[4] The final structural model is then validated using software such as CheckCIF.

Comparative Analysis of Packing Features

A meaningful comparative analysis of the crystal packing of dimethylpyrazole isomers requires a complete set of crystallographic data for each parent compound. Such an analysis would involve a detailed examination of:

  • Hydrogen Bonding Networks: The presence and geometry of N-H···N, C-H···N, and C-H···π hydrogen bonds.

  • π-π Stacking Interactions: The arrangement of the pyrazole rings and any observed stacking motifs.

  • Influence of Methyl Group Position: How the steric and electronic effects of the methyl substituents dictate the overall packing efficiency and intermolecular interactions.

The visualization below illustrates the key aspects that would be considered in a comparative analysis of the crystal packing of two hypothetical dimethylpyrazole isomers.

G cluster_isomerA Isomer A cluster_isomerB Isomer B A_mol Molecule A A_packing Packing Motif A A_mol->A_packing A_interactions Intermolecular Interactions A (e.g., N-H...N chains) A_packing->A_interactions comparison Comparative Analysis A_interactions->comparison B_mol Molecule B B_packing Packing Motif B B_mol->B_packing B_interactions Intermolecular Interactions B (e.g., C-H...π dimers) B_packing->B_interactions B_interactions->comparison properties Influence on Physical Properties comparison->properties

Comparative Crystal Packing Analysis

Conclusion

This guide provides a starting point for the comparative analysis of the crystal packing of dimethylpyrazole isomers. While complete crystallographic data for all parent isomers is not yet readily available, the information presented here on 3,4-dimethylpyrazole and the 3,5-dimethylpyrazole adduct highlights the importance of substituent position on crystal packing. Further research, including the targeted synthesis and single-crystal X-ray diffraction of the remaining isomers, is necessary to build a comprehensive understanding of their solid-state behavior. Such knowledge is crucial for the rational design of new materials and active pharmaceutical ingredients with tailored physical properties.

References

Safety Operating Guide

Proper Disposal of 1,5-Dimethylpyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,5-Dimethylpyrazole is a flammable and irritant chemical that requires disposal as hazardous waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Physical Properties

Before handling or disposing of this compound, it is crucial to be fully aware of its associated hazards and properties.

PropertyValue
Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol [1]
Appearance Liquid
Boiling Point 158°C[2]
GHS Hazard Statements H226: Flammable liquid and vapor[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. In-lab treatment or neutralization is not recommended.[3]

Step 1: Waste Identification and Segregation

  • Classify any unwanted this compound, including residues and contaminated materials, as hazardous waste.

  • Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents and strong acids.[4]

Step 2: Proper Waste Containment and Labeling

  • Place the this compound waste into a compatible, chemical-resistant container with a secure, tightly closing lid.

  • Ensure the container is clearly and accurately labeled. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., flammable, irritant)

    • Accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Safe Interim Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area must be well-ventilated, cool, and dry.[4]

  • Ensure the storage location has secondary containment to manage potential leaks or spills.

  • Keep the container away from sources of ignition and incompatible materials.

Step 4: Arrange for Professional Disposal

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[3]

  • Provide the disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS).

  • Complete all required waste manifest documentation for the off-site transportation of the hazardous waste.

Disposal Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Unwanted This compound classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Materials classify->segregate contain Place in Compatible, Sealed Container segregate->contain label Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms contain->label store Store in Designated, Ventilated, Secure Area label->store secondary Ensure Secondary Containment store->secondary contact Contact EHS or Licensed Disposal Company secondary->contact document Complete Waste Manifest Documentation contact->document end End: Professional Disposal document->end

Caption: Workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation. If possible, perform cleanup within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area according to your institution's established safety protocols.

  • Disposal of Spill Debris: The collected spill material must be disposed of as hazardous waste, following the procedures outlined above.

References

Essential Safety and Operational Guide for Handling 1,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,5-Dimethylpyrazole. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Profile and GHS Classification

This compound is classified as a hazardous substance with the following GHS classifications:

  • Flammable liquids (Category 3) [1][2]

  • Skin irritation (Category 2) [1][2]

  • Serious eye irritation (Category 2A) [1]

  • May cause respiratory irritation [1]

Signal Word: Warning[1][2]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

Body PartRequired PPERecommended Materials/Standards
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[3]
Skin/Hands Chemical-resistant, impervious gloves and a flame-retardant lab coat.Nitrile rubber gloves are a suitable option.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Necessary if working in a poorly ventilated area or if irritation is experienced.[4]

Operational Plan: Safe Handling Workflow

A systematic approach is essential for the safe handling of this compound. This involves preparation, careful handling, and post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Ensure proper ventilation (chemical fume hood) prep2 Don appropriate PPE prep1->prep2 prep3 Inspect container for damage prep2->prep3 handle1 Ground and bond container and receiving equipment prep3->handle1 handle2 Use non-sparking tools handle1->handle2 handle3 Dispense liquid carefully, avoiding splashes and vapor generation handle2->handle3 handle4 Keep container tightly closed when not in use handle3->handle4 post1 Decontaminate work surfaces handle4->post1 post2 Properly store or dispose of unused chemical post1->post2 post3 Remove and dispose of contaminated PPE as hazardous waste post2->post3 post4 Wash hands and exposed skin thoroughly post3->post4

Safe handling workflow for this compound.

Step-by-Step Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[5] Do not breathe vapors or mist.

  • Grounding: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

  • Tools: Use only non-sparking tools to prevent ignition.[5]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Disposal: this compound and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations. It is recommended to entrust disposal to a licensed waste disposal company.

cluster_waste Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal waste1 Collect waste in a designated, compatible, and sealed container waste2 Clearly label the container as 'Hazardous Waste' with the chemical name storage1 Store in a designated, secure, and well-ventilated hazardous waste accumulation area waste2->storage1 storage2 Ensure storage is away from incompatible materials disposal1 Contact your institution's Environmental Health & Safety (EHS) department storage2->disposal1 disposal2 Arrange for pickup by a licensed hazardous waste disposal company disposal3 Complete all required waste manifests

Disposal workflow for this compound.

Emergency Procedures: First Aid

In case of exposure, follow these first aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[3]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₈N₂
Molecular Weight 96.13 g/mol
Boiling Point 158 °C (lit.)[7]
Flash Point 38.6 °C[6]
Density 0.98 g/cm³[6]
Occupational Exposure Limits (OELs) Not available. Safety data sheets indicate that occupational exposure limits have not been established.[4][8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.